Technical Documentation Center

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • CAS: 1235439-06-1

Core Science & Biosynthesis

Foundational

what is 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

An In-Depth Technical Guide to 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride: A Core Scaffold for Modern Drug Discovery Introduction 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride: A Core Scaffold for Modern Drug Discovery

Introduction

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that, in its own right, represents a fundamental building block in medicinal chemistry. While not extensively studied as a standalone therapeutic agent, its constituent parts—the cyclohexyl ring, the ethanone linker, and the piperazine core—are ubiquitous in a vast array of pharmacologically active molecules. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged scaffold" in drug discovery.[1][2] This is due to its unique combination of structural rigidity, synthetic versatility, and ability to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This technical guide will provide a comprehensive analysis of the core molecule, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. We will delve into its physicochemical properties, plausible synthetic routes, and analytical methodologies for its characterization. Furthermore, by examining the well-established roles of its structural components, we will explore the potential therapeutic applications and the rationale behind its use as a foundational element in the design of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its behavior in biological systems and its suitability for formulation. The hydrochloride salt form of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one enhances its aqueous solubility and stability, making it more amenable to pharmaceutical development.[4] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1235439-06-1[5]
Molecular Formula C₁₂H₂₃ClN₂O[5]
Molecular Weight 246.78 g/mol [5]
IUPAC Name 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one;hydrochloride[5]
Purity >95%[5]

Synthesis and Derivatization

The synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride can be achieved through a straightforward and robust amidation reaction. This process typically involves the coupling of a commercially available piperazine derivative with an activated form of cyclohexylacetic acid.

Synthetic Workflow

A common and efficient method for the synthesis of N-acylpiperazines involves the reaction of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), with an acyl chloride. The resulting intermediate is then deprotected under acidic conditions to yield the desired product as its hydrochloride salt. This approach offers high yields and straightforward purification.

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection Cyclohexylacetyl_chloride Cyclohexylacetyl chloride Intermediate tert-butyl 4-(2-cyclohexylacetyl)piperazine-1-carboxylate Cyclohexylacetyl_chloride->Intermediate Base (e.g., Triethylamine) DCM, 0°C to RT Boc_piperazine 1-Boc-piperazine Boc_piperazine->Intermediate Final_Product 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride Intermediate->Final_Product HCl in Dioxane or Ether

Caption: Synthetic pathway for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

Experimental Protocol: Synthesis

Materials:

  • Cyclohexylacetyl chloride

  • 1-Boc-piperazine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of tert-butyl 4-(2-cyclohexylacetyl)piperazine-1-carboxylate

  • Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add cyclohexylacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Boc-protected intermediate.

Step 2: Synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

  • Dissolve the purified intermediate from Step 1 in a minimal amount of DCM or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride as a white or off-white solid.

Potential Applications and Pharmacological Significance

The true value of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride lies in its potential as a scaffold for creating a diverse library of more complex molecules. The secondary amine of the piperazine ring provides a versatile handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's pharmacological properties.

The Role of the Piperazine Scaffold

The piperazine ring is a key component in numerous approved drugs across various therapeutic areas.[2] Its prevalence is attributed to its ability to:

  • Improve Aqueous Solubility: The two nitrogen atoms can be protonated at physiological pH, increasing the polarity and water solubility of the molecule, which is often beneficial for oral bioavailability.[3]

  • Serve as a Linker: The rigid structure of the piperazine ring makes it an excellent linker to connect different pharmacophores, positioning them correctly for interaction with biological targets.[2]

  • Target the Central Nervous System (CNS): Many piperazine derivatives can cross the blood-brain barrier, making them valuable scaffolds for drugs targeting CNS disorders such as depression, anxiety, and psychosis.[6]

  • Engage in Key Biological Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating high-affinity binding to a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2]

The Contribution of the Cyclohexyl Group

The cyclohexyl group, while seemingly simple, plays a crucial role in tuning the properties of a drug candidate. It is a non-polar, lipophilic moiety that can:

  • Increase Lipophilicity: The addition of a cyclohexyl group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Provide Steric Bulk: The cyclohexyl ring can provide the necessary steric bulk to orient the molecule within a binding pocket, leading to improved potency and selectivity.

  • Fill Hydrophobic Pockets: In many protein targets, there are hydrophobic pockets that can be effectively filled by a cyclohexyl group, contributing to the overall binding affinity.

Structure-Activity Relationship (SAR) Logic

The core scaffold of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one can be systematically modified to explore structure-activity relationships. The diagram below illustrates the key points of diversification.

SAR Logic cluster_0 Core Scaffold cluster_1 Points of Diversification cluster_2 Resulting Properties Core 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one N4_Sub N4-Substitution (Aryl, Heteroaryl, Alkyl) Core->N4_Sub Primary site for introducing pharmacophores Cyclohexyl_Mod Cyclohexyl Modification (e.g., substitution, replacement) Core->Cyclohexyl_Mod Modulates lipophilicity and binding pocket fit Linker_Mod Linker Modification (e.g., length, rigidity) Core->Linker_Mod Adjusts distance and orientation of substituents Target_Affinity Target Affinity & Selectivity N4_Sub->Target_Affinity Solubility Solubility & Physicochemical Properties N4_Sub->Solubility Cyclohexyl_Mod->Target_Affinity PK_Properties Pharmacokinetic Properties (ADME) Cyclohexyl_Mod->PK_Properties

Caption: Key diversification points for SAR studies based on the core scaffold.

Analytical Methodologies

To ensure the purity and identity of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride and its derivatives, as well as to quantify them in various matrices, a robust analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely applicable and reliable technique for this purpose.

Experimental Protocol: RP-HPLC Analysis

This protocol provides a general method that can be optimized for specific derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is added to the molecule).

Procedure:

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the unknown samples.

  • Data Processing: Integrate the peak corresponding to the analyte. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Rationale for Method Choices:

  • C18 Column: Provides good retention for moderately non-polar compounds like the one .

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase system for a wide range of small molecules.

  • TFA: Acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines by minimizing tailing.

  • Gradient Elution: Ensures that both the parent compound and potentially more or less polar derivatives or impurities can be resolved and eluted within a reasonable run time.

Conclusion

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a valuable chemical entity that embodies the principles of modern medicinal chemistry. While it may not be a final drug product, its role as a core scaffold is of significant importance. The strategic combination of a lipophilic cyclohexyl group and the synthetically versatile piperazine ring provides a robust foundation for the development of novel therapeutics. By understanding the synthesis, properties, and pharmacological potential of this core structure, researchers are well-equipped to design and create the next generation of innovative medicines targeting a wide spectrum of diseases.

References

  • Vertex AI Search. (n.d.). 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride. Retrieved March 17, 2026.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • BenchChem. (2025).
  • Thoreauchem. (n.d.). 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride-1235439-06-1. Retrieved March 17, 2026.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved March 17, 2026.

Sources

Exploratory

Structure Elucidation of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride: A Multimodal Analytical Guide

As a Senior Application Scientist, approaching the structural elucidation of a complex small molecule requires more than executing a checklist of analytical techniques; it demands the design of a self-validating logical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the structural elucidation of a complex small molecule requires more than executing a checklist of analytical techniques; it demands the design of a self-validating logical system. The target molecule, 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (Formula: C₁₂H₂₂N₂O • HCl), presents specific analytical challenges. It features a highly flexible cyclohexyl-acetyl moiety, a basic secondary amine (isolated as a hydrochloride salt), and a tertiary amide.

Crucially, N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the C–N amide bond, which possesses partial double-bond character[1]. This restricted rotation yields distinct rotamers (syn and anti) that complicate room-temperature Nuclear Magnetic Resonance (NMR) spectra[2]. This whitepaper details the causal logic, step-by-step experimental protocols, and orthogonal data integration required to unequivocally elucidate this structure.

Multimodal Elucidation Logic & Workflow

To build a self-validating structural proof, we must employ orthogonal analytical modalities. High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition, setting the absolute boundaries of the molecule[3]. However, MS cannot differentiate regioisomers or confirm 3D conformation. Therefore, 2D NMR is deployed to map the exact atomic connectivity, while Variable-Temperature NMR (VT-NMR) is utilized to mechanistically resolve the amide rotamer artifacts[2]. Finally, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the functional groups and the salt state of the secondary amine.

Workflow Start 2-Cyclohexyl-1-(piperazin-1-yl) ethan-1-one HCl (Target Molecule) HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR NMR Spectroscopy (1D, 2D, VT-NMR) Start->NMR IR FT-IR Spectroscopy Functional Groups Start->IR XRD X-Ray Crystallography 3D Conformation Start->XRD DataIntegration Multimodal Data Integration & Structural Validation HRMS->DataIntegration m/z 211.1810 [M+H]+ NMR->DataIntegration Connectivity & Rotamers IR->DataIntegration Amide/Amine Bands XRD->DataIntegration Crystal Packing

Multimodal elucidation workflow for 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl.

Experimental Protocols & Causality

High-Resolution Mass Spectrometry (HRMS)

Causality: To determine the exact mass of the freebase (C₁₂H₂₂N₂O), we utilize Electrospray Ionization Time-of-Flight (ESI-TOF) MS. ESI is a "soft" ionization technique that prevents the premature fragmentation of the piperazine ring, ensuring the intact molecular ion [M+H]+ is detected. The theoretical exact mass of the neutral freebase is 210.1732 Da[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution to ensure mass accuracy within < 2 ppm.

  • Acquisition: Inject 2 µL of the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Data Processing: Extract the monoisotopic peak and calculate the mass error relative to the theoretical [M+H]+ formula (C₁₂H₂₃N₂O⁺).

Table 1: HRMS (ESI-TOF) Data Summary

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]+C₁₂H₂₃N₂O⁺211.1810211.1807-1.4
[M+Na]+C₁₂H₂₂N₂ONa⁺233.1630233.1626-1.7
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the definitive map of atomic connectivity. However, N-acylated piperazines exhibit hindered rotation around the C–N amide bond, leading to the presence of distinct syn and anti conformers at room temperature[1]. This causes the piperazine CH₂ signals to split or broaden. To resolve this, we employ Variable-Temperature NMR (VT-NMR). By heating the sample to 353 K, we provide sufficient thermal energy to overcome the rotational activation barrier (ΔG‡), coalescing the signals into a single, time-averaged spectrum[2].

Rotamers Syn Syn-Conformer (Major) TS Transition State Restricted Rotation Syn->TS Heating (VT-NMR) Anti Anti-Conformer (Minor) TS->Anti Cooling

Thermodynamic equilibrium of piperazine amide rotamers resolved via VT-NMR.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is chosen because it lacks exchangeable protons, allowing the observation of the broad NH₂⁺ signal of the hydrochloride salt.

  • 1D Acquisition (298 K): Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Note the line broadening in the piperazine region (δ 3.0–3.8 ppm).

  • VT-NMR Acquisition (353 K): Gradually heat the probe to 353 K. Allow 10 minutes for thermal equilibration. Re-acquire the ¹H spectrum to observe the coalescence of the piperazine protons into sharp multiplets.

  • 2D Mapping: Acquire COSY, HSQC, and HMBC spectra at 353 K to map the connectivity between the acetyl CH₂ and the piperazine ring.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 353 K)

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity & IntegrationHMBC Correlations (¹H to ¹³C)
C=O (Amide)169.5---
CH₂ (Acetyl)40.22.20d, J = 6.8 Hz, 2HC=O, Cyclohexyl CH
CH (Cyclohexyl)34.51.70m, 1HAcetyl CH₂, Cyclohexyl CH₂
CH₂ (Cyclohexyl)32.1, 25.8, 25.50.90 - 1.65m, 10HCyclohexyl CH
CH₂ (Pip, Amide)45.2, 41.53.75m, 4HC=O, Pip CH₂ (Amine)
CH₂ (Pip, Amine)43.1, 42.83.10m, 4HPip CH₂ (Amide)
NH₂⁺ (Salt)-9.25br s, 2H (Exchangeable)-

Note: The HMBC correlation from the acetyl protons (δ 2.20) to the amide carbonyl (δ 169.5) unequivocally links the cyclohexyl-acetyl tail to the piperazine core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: While NMR and MS confirm connectivity and mass, FT-IR provides direct evidence of the functional groups in the solid state, free from solvent interactions. It is particularly critical for validating the presence of the protonated secondary amine (the HCl salt form).

Step-by-Step Protocol:

  • Background Scan: Collect a background spectrum using an Attenuated Total Reflectance (ATR) crystal (diamond) to subtract atmospheric CO₂ and moisture.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ for 32 co-added scans at a resolution of 4 cm⁻¹.

Table 3: Key FT-IR Spectral Bands

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Significance
3350 - 2800Broad, StrongN-H⁺ stretchConfirms the secondary amine is protonated (HCl salt).
2920, 2850StrongC-H stretch (sp³)Characteristic of the cyclohexyl and piperazine rings.
1645StrongC=O stretch (Amide I)Confirms the tertiary amide carbonyl.
1440MediumC-H bendingScissoring of the aliphatic CH₂ groups.

Conclusion & Structural Validation

The structure of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unequivocally validated through a multimodal approach. The ESI-TOF HRMS data confirms the exact molecular formula[3]. The VT-NMR data successfully overcomes the conformational complexities inherent to N-acylated piperazines[1], proving the exact connectivity of the cyclohexyl-acetyl group to the piperazine ring via definitive HMBC correlations[2]. Finally, the FT-IR data orthogonally verifies the tertiary amide and the protonated state of the secondary amine, completing a robust, self-validating analytical proof.

References

1.[1] Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: National Institutes of Health (NIH) / PMC URL:[Link]

2.[2] Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL:[Link]

3.[3] Title: N-Nitrosodicyclohexylamine | C12H22N2O | CID 13697 (Utilized for exact mass and formula verification of the C12H22N2O freebase) Source: PubChem URL:[Link]

Sources

Foundational

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride (CAS 1235439-06-1): Synthesis, Mechanistic Profiling, and Applications in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I approach the selection and synthesis of chemical building blocks not merely as a series of preparative steps, but as a rationally designed system governed by kinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the selection and synthesis of chemical building blocks not merely as a series of preparative steps, but as a rationally designed system governed by kinetic principles and structural utility. 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 1235439-06-1)[1] is a highly versatile, bifunctional intermediate. It combines a lipophilic cyclohexylacetate moiety with a basic, rigid piperazine ring. This specific structural combination is highly prized in modern drug discovery for modulating physicochemical properties—specifically lipophilicity, basicity, and metabolic stability—while providing a robust vector for further functionalization.

Physicochemical & Molecular Descriptors

To establish a baseline for analytical validation, the quantitative structural and physicochemical data of the compound are summarized below.

PropertyDescriptor / Value
Chemical Name 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
CAS Registry Number 1235439-06-1
Molecular Formula C₁₂H₂₂N₂O • HCl
Molecular Weight 246.78 g/mol (Salt) / 210.32 g/mol (Free Base)
Exact Mass [M+H]⁺ 211.18
Physical State Solid (typically white to off-white powder)
Key Functional Groups Secondary amine (salt), tertiary amide, cycloalkane

The Piperazine Scaffold: Causality in Drug Design

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry[2]. Its prevalence in approved therapeutics is not coincidental; it is driven by distinct physicochemical advantages. The two nitrogen atoms act as basic centers that can be readily protonated at physiological pH, a feature that drastically enhances aqueous solubility and oral bioavailability[2].

In the context of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one, the N1 position is locked as a neutral tertiary amide, while the N4 position remains a basic secondary amine (isolated as the stable hydrochloride salt). This creates a highly directional molecule. The bulky, lipophilic cyclohexyl group is frequently utilized to occupy hydrophobic pockets in target proteins (such as aminergic GPCRs or kinase allosteric sites), while the exposed secondary amine serves as an ideal nucleophilic attachment point for PROTAC E3 ligase ligands or further lead optimization.

Synthetic Methodology: A Self-Validating System

To ensure reproducibility and high fidelity, the synthesis of this compound must be executed as a self-validating system. The protocol relies on a highly efficient HATU-mediated amide coupling followed by an anhydrous acidolytic deprotection.

Step 1: HATU-Mediated Amide Coupling

Causality of Reagent Selection: Amide bond formation requires the activation of the highly stable carboxylic acid. We utilize HATU over traditional carbodiimides (e.g., EDC) because the HOAt leaving group generated by HATU contains a pyridine nitrogen at position 7. This nitrogen acts as an intramolecular base, facilitating the attack of the piperazine amine via a highly ordered cyclic transition state, drastically increasing reaction kinetics and minimizing any potential side reactions[3].

Protocol:

  • Activation: Charge a flame-dried 250 mL flask with 2-cyclohexylacetic acid (1.0 eq, 10 mmol) and anhydrous DMF (50 mL) under nitrogen. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol), followed by HATU (1.2 eq, 12 mmol) in one portion. Stir for 15 minutes to ensure complete formation of the reactive O-At ester intermediate.

  • Coupling: Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq, 11 mmol). Stir at room temperature for 2 hours.

  • In-Process Control (IPC) Validation: Quench a 10 µL aliquot in 1 mL MeCN/H₂O. Analyze via LC-MS. Do not proceed until the starting acid is undetectable and the intermediate mass ( [M+H]+=311.2 ) is the dominant base peak.

  • Workup: Dilute with EtOAc (150 mL), wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Acidolytic Boc Cleavage & Salt Formation

Causality of Reagent Selection: The Boc protecting group is entirely stable under the basic coupling conditions. For deprotection, 4M HCl in dioxane is selected. The anhydrous acidic environment promotes an SN​1 cleavage of the tert-butyl group, generating a stable tert-butyl cation (which eliminates to isobutylene gas) and carbamic acid (which decarboxylates to CO₂ gas). The strict absence of water prevents unwanted hydrolysis of the newly formed amide bond.

Protocol:

  • Deprotection: Dissolve the crude Boc-intermediate in anhydrous DCM (20 mL). Slowly add 4M HCl in dioxane (10 eq, 25 mL) at 0 °C to control the exothermic release of gases.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Visual Validation: The reaction is self-indicating; as the secondary amine is deprotected, the resulting hydrochloride salt is insoluble in the DCM/dioxane matrix and will precipitate as a dense white solid, driving the reaction equilibrium forward.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to afford the final product[1].

Mechanistic Pathway Visualization

SynthesisWorkflow A 2-Cyclohexylacetic Acid + Boc-Piperazine B HATU / DIPEA (Activation) A->B DMF, RT C Boc-Intermediate [M+H]+ 311.2 B->C Amide Coupling D 4M HCl / Dioxane (SN1 Cleavage) C->D DCM, RT E Final Product (HCl Salt) CAS: 1235439-06-1 D->E -CO2, -Isobutylene

Fig 1: Two-step synthetic workflow for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

Analytical Validation & Quality Control

To definitively validate the integrity of the synthesized batch, the final compound must pass the following analytical gates:

  • LC-MS: The mass spectrum must show a clean [M+H]+ peak at 211.2 (representing the free base flying in the mass spectrometer).

  • ¹H NMR (400 MHz, DMSO-d₆): The definitive proof of successful deprotection is the complete absence of the intense 9-proton singlet at δ ~1.40 ppm (Boc group). Furthermore, the spectrum must exhibit a broad, exchangeable signal at δ 9.0–9.5 ppm integrating to 2H, confirming the NH2+​ hydrochloride salt state.

  • HPLC: Purity must be >95% at 214 nm (as the compound lacks strong chromophores for 254 nm detection, 214 nm is critical for monitoring the amide bond).

References

  • 1428443-87-1|Cyclobutyl(piperazin-1-yl)methanone hydrochloride|BLD Pharm (Contains CAS 1235439-06-1 specifications). BLD Pharm. 1

  • 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 (Section 3: The Piperazine Scaffold in Drug Discovery). Benchchem.2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development - ACS Publications. 3

Sources

Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, a piperazine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, provides a detailed synthesis protocol, outlines expected analytical characterization, and discusses its potential applications.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties that can enhance aqueous solubility and its ability to serve as a versatile scaffold for introducing diverse functionalities. The presence of two nitrogen atoms allows for the modulation of basicity and the introduction of various substituents, making it a privileged structure in drug design. Derivatives of piperazine have shown a wide range of biological activities, including but not limited to, anticancer, antipsychotic, and antimicrobial effects.

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride incorporates a lipophilic cyclohexyl group and a hydrophilic piperazine moiety, presenting an interesting scaffold for further chemical exploration and as a potential building block in the synthesis of more complex bioactive molecules. The hydrochloride salt form is typically employed to improve the compound's solubility and stability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₂₃ClN₂O[1]
Molecular Weight 246.15 g/mol [1]
CAS Number 1235439-06-1[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
Purity >95% (as commercially available)[1]

Synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

The synthesis of the target compound can be logically approached in a two-step sequence starting from cyclohexylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the acylation of piperazine.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling & Salt Formation A Cyclohexylacetic Acid C Cyclohexylacetyl Chloride A->C 80°C, 1.5h B Thionyl Chloride (SOCl₂) B->C E 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one C->E D Piperazine D->E Base, e.g., Triethylamine DCM, 0°C to rt G 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride E->G F HCl (in ether) F->G

Sources

Foundational

The Cyclohexyl-Piperazine Scaffold in Medicinal Chemistry: A Comprehensive Technical Review of Pharmacodynamics, Synthesis, and Clinical Applications

Executive Summary In the landscape of modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold. However, the strategic functionalization of piperazine with a cyclohexyl moiety—cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold. However, the strategic functionalization of piperazine with a cyclohexyl moiety—creating the cyclohexyl-piperazine pharmacophore—unlocks highly specific spatial geometries and lipophilic profiles. This structural modification profoundly alters receptor binding affinities, particularly across central nervous system (CNS) targets and oncology-relevant receptors.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an in-depth analysis of the cyclohexyl-piperazine class. We will explore the causality behind its pharmacodynamics, detail self-validating synthetic and in vitro protocols, and examine the clinical pharmacokinetics of leading compounds such as the atypical antipsychotic Cariprazine and the experimental oncology agent PB28 .

Pharmacological Significance & Target Receptor Profiles

The addition of a cyclohexyl group to a piperazine core serves two primary mechanistic purposes:

  • Enhanced Lipophilicity : It facilitates blood-brain barrier (BBB) penetration, a critical requirement for neuropharmacological agents.

  • Pseudoasymmetry & Steric Orientation : The stereochemistry of the cyclohexyl ring (e.g., trans-1,4-substitution) forces the molecule into specific equatorial conformations, allowing it to act as a precise "key" for deep receptor binding pockets[1].

Dopaminergic & Serotonergic Modulation (Cariprazine)

Cariprazine (Vraylar) is a paradigm of cyclohexyl-piperazine drug design. Unlike traditional atypical antipsychotics that act primarily as D2 antagonists, cariprazine is a partial agonist with a distinct preference for the Dopamine D3 receptor over the D2 receptor[2]. The trans-1,4-cyclohexyl moiety physically bridges the piperazine pharmacophore with a urea tail, perfectly aligning with the D3 receptor's orthosteric site[1]. This D3 preference is mechanistically responsible for its superior efficacy in treating the negative and cognitive symptoms of schizophrenia[2].

Sigma Receptor Modulation (PB28)

Beyond the CNS, cyclohexyl-piperazines exhibit profound affinity for sigma ( σ ) receptors. The compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) acts as a highly potent σ2​ receptor agonist and σ1​ antagonist[3]. In oncology, σ2​ agonism induces caspase-independent apoptosis and modulates the P-glycoprotein (P-gp) efflux pump, thereby reversing multidrug resistance in breast cancer models[4].

Quantitative Receptor Binding Profiles

To facilitate comparative analysis, the following table summarizes the binding affinities ( Ki​ ) of key cyclohexyl-piperazine derivatives.

CompoundPrimary TargetAffinity ( Ki​ nM)Secondary TargetAffinity ( Ki​ nM)Primary Indication
Cariprazine Dopamine D30.085Dopamine D2L0.49Schizophrenia, Bipolar I[5]
Cariprazine Serotonin 5-HT1A2.6Serotonin 5-HT2B0.58Schizophrenia, Bipolar I[5],[1]
PB28 Sigma-2 ( σ2​ )0.34Sigma-1 ( σ1​ )0.036Oncology / MDR Reversal[3]

Mechanistic Pathways

The divergence in therapeutic applications of cyclohexyl-piperazines is dictated by their receptor-specific signaling cascades. The diagram below illustrates the divergent pathways of Cariprazine and PB28.

Pathways CPZ Cariprazine (Cyclohexyl-Piperazine) D3 Dopamine D3 Receptor (Partial Agonist) CPZ->D3 Ki = 0.085 nM D2 Dopamine D2 Receptor (Partial Agonist) CPZ->D2 Ki = 0.49 nM PB28 PB28 (Cyclohexyl-Piperazine) Sigma2 Sigma-2 Receptor (Agonist) PB28->Sigma2 Agonism Sigma1 Sigma-1 Receptor (Antagonist) PB28->Sigma1 Antagonism Effect1 Amelioration of Negative Schizophrenia Symptoms D3->Effect1 D2->Effect1 Effect2 Apoptosis & P-gp Efflux Pump Inhibition Sigma2->Effect2

Divergent pharmacodynamic signaling pathways of cyclohexyl-piperazine derivatives.

Synthetic Methodologies & Workflows

The synthesis of cyclohexyl-piperazine derivatives requires precise control over stereochemistry and nucleophilic substitution. Below is a field-proven, step-by-step synthetic protocol for generating σ -receptor ligands (PB28 analogs), demonstrating the causality behind each chemical choice.

Protocol 1: Synthesis of 1-Cyclohexylpiperazine Analogs

Objective: To synthesize 4-(alkyl)-1-cyclohexylpiperazine derivatives via bimolecular nucleophilic substitution ( SN​2 ).

  • Reagent Preparation : Dissolve 1.0 mmol of the target 1-( ω -haloalkyl)tetrahydronaphthalene intermediate in 15 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected as a polar aprotic solvent; it lacks acidic protons that could hydrogen-bond with the nucleophile, thereby leaving the 1-cyclohexylpiperazine highly reactive for the SN​2 attack[3].

  • Nucleophilic Addition : Add 1.2 mmol of 1-cyclohexylpiperazine and 1.2 mmol of anhydrous sodium carbonate ( Na2​CO3​ ) to the solution.

    • Causality: Na2​CO3​ acts as an acid scavenger. As the substitution progresses, hydrohalic acid (e.g., HBr or HCl) is generated. Without a scavenger, the acid would protonate the basic piperazine nitrogen, terminating the reaction[3].

  • Thermal Activation : Stir and reflux the mixture overnight (approx. 16 hours) under an inert argon atmosphere.

  • Workup : Cool the mixture to room temperature, filter the inorganic salts, and evaporate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

  • Purification : Purify the crude product via silica gel column chromatography using a gradient eluent of chloroform/methanol.

    • Self-Validation: The successful isolation of the target compound must be validated via 1H -NMR (looking for the characteristic multiplet of the cyclohexyl protons at δ 1.0–2.0 ppm) and LC-MS to confirm the exact molecular mass.

Workflow Step1 1. Scaffold Assembly (SN2 in Acetonitrile) Step2 2. Acid Scavenging (Na2CO3 Neutralization) Step1->Step2 Prevents Protonation Step3 3. Purification (Silica Chromatography) Step2->Step3 Crude Extract Step4 4. Structural Validation (1H-NMR & LC-MS) Step3->Step4 Pure Compound Step5 5. In Vitro Screening (Binding & Functional Assays) Step4->Step5 Validated Scaffold

End-to-end workflow for the synthesis and validation of cyclohexyl-piperazines.

In Vitro Validation Protocols

To evaluate the biological efficacy of synthesized cyclohexyl-piperazines, functional assays must be designed as self-validating systems. The following protocol measures the ability of σ2​ agonists (like PB28) to modulate P-glycoprotein and increase the intracellular accumulation of chemotherapeutics[4].

Protocol 2: Flow Cytometry Assay for P-glycoprotein Modulation

Objective: Quantify the intracellular accumulation of doxorubicin in multidrug-resistant cells following pre-exposure to a cyclohexyl-piperazine.

  • Cell Culture : Plate MCF7 ADR cells (a human breast cancer cell line selected for high P-glycoprotein overexpression) in 6-well plates at a density of 5×105 cells/well[4].

  • Pre-incubation (The Causality Step) : Expose the cells to the cyclohexyl-piperazine derivative (e.g., PB28 at its IC50​ concentration) for 1 hour prior to doxorubicin treatment.

    • Causality: Sequential scheduling is critical. The 1-hour pre-incubation allows the lipophilic cyclohexyl-piperazine to partition into the cellular membrane, bind to intracellular σ2​ receptors, and initiate the signaling cascade that downregulates or inhibits P-gp efflux activity before the chemotherapeutic challenge is introduced[4].

  • Chemotherapeutic Challenge : Add doxorubicin to the wells and incubate for an additional 1 to 24 hours.

  • Harvest & Flow Cytometry : Wash cells with ice-cold PBS to halt efflux, trypsinize, and analyze via flow cytometry (excitation at 488 nm, emission at 575 nm for doxorubicin auto-fluorescence).

  • Self-Validating Controls :

    • Negative Control: Vehicle only (establishes baseline P-gp efflux).

    • Positive Control: Verapamil (a known P-gp inhibitor) to establish the maximum possible intracellular fluorescence. If the positive control fails to show a rightward shift in fluorescence, the assay is invalid.

Clinical Translation & Pharmacokinetics

For drug development professionals, understanding the in vivo fate of cyclohexyl-piperazines is as critical as their receptor affinity. Cariprazine provides an excellent case study in complex pharmacokinetics driven by hepatic metabolism.

Cariprazine undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme[2]. The metabolism cleaves the dimethylurea tail, resulting in two major active metabolites:

  • Desmethyl cariprazine (DCAR)

  • Didesmethyl cariprazine (DDCAR)

Crucially, both DCAR and DDCAR retain the core cyclohexyl-piperazine structure and exhibit in vitro receptor binding profiles nearly identical to the parent drug[5]. However, the pharmacokinetic half-lives differ drastically. While cariprazine and DCAR reach steady state within 1 to 3 weeks, DDCAR has an exceptionally long half-life of 2 to 3 weeks [2].

Clinical Implication : This extreme half-life means that upon discontinuation of the drug, active therapeutic levels of the DDCAR metabolite will persist in the patient's system for several weeks. Trial designers must account for extended washout periods when transitioning patients between therapies to avoid adverse polypharmacy interactions[5].

Conclusion

The cyclohexyl-piperazine scaffold is a masterclass in rational drug design. By combining the privileged piperazine ring with the steric and lipophilic properties of a cyclohexyl group, medicinal chemists can fine-tune receptor selectivity with extraordinary precision. Whether acting as a D3-preferring partial agonist to treat the negative symptoms of schizophrenia (Cariprazine) or as a σ2​ agonist to reverse multidrug resistance in oncology (PB28), this pharmacophore remains a highly fertile ground for future therapeutic discovery.

References

  • A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia Source: PMC - NIH URL: [Link]

  • VRAYLAR™(cariprazine) capsules Source: FDA URL: [Link]

  • Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors Source: ResearchGate URL: [Link]

  • and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2​ Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Cyclohexylpiperazine derivative PB28, a σ2​ agonist and σ1​ antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer Source: Molecular Cancer Therapeutics - AACR Journals URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride

Executive Summary The synthesis of piperazine-containing amides is a cornerstone of modern medicinal chemistry, providing versatile scaffolds for pharmacokinetic optimization and drug discovery. This application note det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of piperazine-containing amides is a cornerstone of modern medicinal chemistry, providing versatile scaffolds for pharmacokinetic optimization and drug discovery. This application note details a highly efficient, two-step protocol for the synthesis of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. By leveraging N-Boc-piperazine and an EDC/HOBt-mediated coupling strategy, this methodology ensures high yield, prevents di-acylation, and directly yields the pharmacologically preferred hydrochloride salt without the need for column chromatography.

Scientific Rationale & Experimental Design

As an application scientist, it is critical to understand the causality behind each reagent choice to ensure reproducibility and scalability. This protocol is engineered as a self-validating system where the chemical properties of the intermediates dictate the purification steps.

  • Masking the Secondary Amine: Unprotected piperazine possesses two equivalent nucleophilic nitrogen atoms, which would inevitably lead to a statistical mixture of mono- and di-acylated products. The tert-butyloxycarbonyl (Boc) group is a classical masking functionality that completely prevents di-acylation[1]. It is highly stable to the basic coupling conditions but easily cleaved under specific acidic conditions.

  • Coupling Reagent Selection (EDC·HCl vs. DCC): While DCC is a traditional coupling agent, it generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely. In contrast, EDC·HCl is utilized because it generates a water-soluble urea byproduct[2]. This allows for a self-validating purification step: a simple aqueous wash completely removes the coupling waste, leaving the highly pure organic intermediate in the organic phase.

  • Role of HOBt and DIPEA: Hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst, converting the transient O-acylisourea intermediate into a stable, yet highly reactive, OBt-active ester. This suppresses dead-end side reactions such as N-acylurea formation. N,N-Diisopropylethylamine (DIPEA) serves as a sterically hindered, non-nucleophilic base to maintain the piperazine nitrogen in its active, deprotonated state.

  • Deprotection & Salt Formation: Cleavage of the Boc group is achieved using 4M HCl in anhydrous dioxane. This method is fast, highly selective, and avoids the use of trifluoroacetic acid (TFA), which can complicate downstream biological assays[3]. Crucially, using HCl in dioxane directly yields the final product as a hydrochloride salt. Because the salt is insoluble in dioxane/ether mixtures, it precipitates directly out of the reaction matrix, bypassing the need for time-consuming chromatographic purification.

Reaction Pathway & Mechanism

SynthesisPathway A Cyclohexylacetic Acid + N-Boc-Piperazine B Amide Coupling (EDC·HCl, HOBt, DIPEA) A->B C Intermediate Boc-Protected Amide B->C D Boc Deprotection (4M HCl in Dioxane) C->D E Final Product Piperazine Amide HCl D->E

Figure 1: Synthesis pathway of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Cyclohexylacetic acid 142.201.001.42 gElectrophilic Starting Material
N-Boc-piperazine 186.251.051.96 gMasked Amine Nucleophile
EDC·HCl 191.701.202.30 gWater-soluble Coupling Agent
HOBt (anhydrous) 135.131.201.62 gActive Ester Additive
DIPEA 129.243.005.23 mLNon-nucleophilic Base
Dichloromethane (DCM) 84.93-50.0 mLReaction Solvent
4M HCl in Dioxane -5.0012.5 mLDeprotection & Salt Forming Agent

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of the Intermediate)
  • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylacetic acid (1.42 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Activation: Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol) to the stirring solution. Stir the suspension at room temperature for 15 minutes to allow the formation of the OBt-active ester.

  • Nucleophilic Addition: In a separate vial, dissolve N-Boc-piperazine (1.96 g, 10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the main reaction flask, followed immediately by the addition of DIPEA (5.23 mL, 30.0 mmol).

  • Propagation: Allow the reaction mixture to stir at room temperature under a nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M aqueous HCl (2 × 30 mL) to remove unreacted amines and DIPEA, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid and HOBt, and brine (30 mL). The water-soluble EDC-urea byproduct is entirely partitioned into the aqueous phases[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-cyclohexylacetyl)piperazine-1-carboxylate as a pale yellow to colorless oil. (Expected yield: 85-90%).

Phase 2: Boc Deprotection & Hydrochloride Salt Formation
  • Solvation: Dissolve the intermediate oil (~2.8 g) in anhydrous 1,4-dioxane (10 mL) in a 50 mL round-bottom flask.

  • Acidic Cleavage: Cool the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol) dropwise over 5 minutes.

  • Precipitation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. As the Boc group is cleaved (evolving CO₂ and isobutylene gas), the highly polar hydrochloride salt will begin to precipitate as a white solid[3].

  • Filtration & Washing: Dilute the suspension with cold diethyl ether (20 mL) to maximize precipitation. Filter the solid using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the white solid in vacuo at 40 °C for 4 hours to afford pure 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. (Expected yield: >95% for this step).

Self-Validating Quality Control Workflow

QCWorkflow Step1 Reaction Monitoring (LC-MS / TLC) Step2 Aqueous Workup (Removes EDC-urea & HOBt) Step1->Step2 >98% Conversion Step3 Intermediate Verification (1H NMR) Step2->Step3 Organic Phase Isolated Step4 Precipitation & Filtration (Isolates HCl Salt) Step3->Step4 Structure Confirmed Step5 Final Purity Analysis (HPLC > 95%) Step4->Step5 White Solid Obtained

Figure 2: Self-validating quality control workflow for intermediate and final product.

Analytical Characterization & Troubleshooting

  • TLC Monitoring: During Phase 1, monitor the reaction using 5% MeOH in DCM. The product will appear as a new spot with an R_f of ~0.5, visible under UV (due to HOBt traces before workup) or by staining with ninhydrin (after heating, as the Boc group partially cleaves).

  • Troubleshooting Incomplete Deprotection: If LC-MS indicates incomplete Boc removal during Phase 2, ensure the dioxane used is strictly anhydrous. The presence of water can slow down the cleavage rate of the tert-butyl cation.

  • Hygroscopicity: The final piperazine hydrochloride salt may exhibit slight hygroscopicity. It should be stored in a desiccator over Drierite or silica gel to maintain its free-flowing solid state.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: Journal of Peptide Research (via PubMed / NIH) URL:[3]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances (Royal Society of Chemistry) URL:[1]

  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids Source: Benchchem URL:[2]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride

Introduction 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), a thorough a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative of interest in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), a thorough analytical characterization is crucial to ensure its identity, purity, and stability, which are fundamental to its safety and efficacy.[2] This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and draw upon authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

The structure of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride presents specific analytical considerations. The cyclohexyl and piperazine moieties are largely aliphatic, lacking strong chromophores, which can present challenges for UV-based detection methods.[4][5] The presence of a chiral center, if applicable depending on the synthesis route, would necessitate enantioselective analytical methods.[4] Furthermore, as a hydrochloride salt, its thermal behavior and stability are key quality attributes.[6] This guide will address these aspects with scientifically sound and validated analytical approaches.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for the free base is provided below. These properties inform the selection of appropriate analytical conditions.

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₂₂N₂O-
Molecular Weight210.32 g/mol -
pKa (most basic)~8.5-
LogP~1.8-

Overall Analytical Workflow

The comprehensive characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves a multi-faceted approach, integrating chromatographic and spectroscopic techniques to build a complete profile of the molecule.

Analytical Workflow cluster_0 Primary Identification & Purity cluster_1 Structural Elucidation cluster_2 Solid-State Characterization HPLC_UPLC HPLC/UPLC Assay & Impurity Profiling LC_MS LC-MS for Mass Confirmation HPLC_UPLC->LC_MS NMR NMR Spectroscopy (1H, 13C, 2D) FTIR FTIR Spectroscopy NMR->FTIR GC_MS GC-MS for Volatile Impurities & Fragmentation FTIR->GC_MS Thermal_Analysis Thermal Analysis (DSC/TGA) XRPD X-Ray Powder Diffraction (XRPD) Thermal_Analysis->XRPD API_Sample API Sample API_Sample->HPLC_UPLC API_Sample->NMR API_Sample->Thermal_Analysis

Caption: Overall analytical workflow for the characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

Chromatographic Methods

Chromatographic techniques are central to assessing the purity and potency of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. High-Performance Liquid Chromatography (HPLC) is the primary method for assay and impurity profiling due to the non-volatile nature of the compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

The lack of a strong UV chromophore in the target molecule necessitates careful consideration of detection methods. While low wavelength UV detection (e.g., 200-210 nm) is possible, it is often less sensitive and prone to interference. An alternative and more sensitive approach is the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For the purpose of this protocol, a standard UV detector at low wavelength is proposed as a starting point, with a note on alternative detection methods.

This method is designed to be compliant with the principles outlined in USP General Chapter <621> on Chromatography.[2][7]

Protocol: HPLC-UV Analysis

1. Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Perchloric acid or Trifluoroacetic acid (TFA).

  • Purified water (18.2 MΩ·cm).

  • 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride reference standard.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Perchloric acid in WaterProvides good peak shape for the basic amine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10% to 90% B over 20 minutesTo elute the main peak and any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 205 nmThe amide chromophore provides some UV absorbance at low wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

4. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis and Calculations:

  • Inject the standard and sample solutions.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the assay of the sample against the standard.

  • For impurity profiling, report the percentage of each impurity relative to the main peak area.

Note on Alternative Detection: For higher sensitivity, an ELSD or CAD can be used. This would require a volatile mobile phase, for example, replacing perchloric acid with formic acid or ammonium formate.

Chiral HPLC for Enantiomeric Purity

If the synthesis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride can result in enantiomers, a chiral HPLC method is necessary to determine the enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of piperazine derivatives.[4][8]

Protocol: Chiral HPLC Analysis

1. Instrumentation and Reagents:

  • HPLC system as described above.

  • Immobilized polysaccharide-based chiral column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).[9]

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Diethylamine (DEA) (for peak shape improvement).

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane:IPA:DEA (90:10:0.1, v/v/v)A common mobile phase for normal-phase chiral separations. DEA is added to improve the peak shape of basic analytes.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CFor consistent enantioselectivity.
Detection Wavelength 205 nmAs for the achiral method.
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample and identify the peaks corresponding to the two enantiomers.

  • Calculate the percentage of each enantiomer.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR are fundamental for confirming the presence of the cyclohexyl, piperazine, and ethanone moieties.

Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (for non-aqueous solvents).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • 2D NMR experiments such as COSY and HSQC can be performed to aid in proton and carbon assignments.

4. Predicted Spectral Data:

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityIntegration
Cyclohexyl CH~0.8-1.8m11H
Piperazine CH₂~2.5-3.6m8H
Ethanone CH₂~2.7t2H
NH (protonated)~9.0-10.0br s1H

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted δ (ppm)
Cyclohexyl CH₂~25-35
Cyclohexyl CH~40
Piperazine CH₂~42-50
Ethanone CH₂~38
Carbonyl C=O~170

Note: These are predicted values and may vary based on the solvent and other experimental conditions.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

2. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

3. Data Acquisition:

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

4. Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (salt)~2400-2700Broad absorption due to the hydrochloride salt.
C-H Stretch (aliphatic)~2850-2950Characteristic of the cyclohexyl and piperazine rings.[12]
C=O Stretch (amide)~1640-1660Strong absorption from the ethanone carbonyl group.[13]
C-N Stretch~1100-1300Stretching vibrations of the piperazine ring.[14]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. This can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) for the free base or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: GC-MS Analysis (of the free base)

1. Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms).

  • Helium as the carrier gas.

  • A suitable solvent (e.g., methanol or dichloromethane).

  • A base (e.g., 1M NaOH) for converting the salt to the free base.

2. Sample Preparation:

  • Dissolve a small amount of the hydrochloride salt in water.

  • Add a base to raise the pH to >10 to form the free base.

  • Extract the free base into a small volume of an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and inject into the GC-MS.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then ramp to 280 °C at 15 °C/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

4. Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): Expected at m/z 210 (for the free base), may be weak or absent.

  • Major Fragments:

    • Cleavage of the C-N bond of the piperazine ring.[15]

    • Loss of the cyclohexyl group.

    • Fragments characteristic of the piperazine ring (e.g., m/z 56, 70, 85).[16]

    • An acylium ion from the cleavage of the bond between the carbonyl and the piperazine ring.[17]

Mass_Spec_Fragmentation M_plus [M]+. m/z 210 F1 Loss of Cyclohexyl [M-C6H11]+ M_plus->F1 F2 Piperazine Ring Opening M_plus->F2 F3 Acylium Ion [C6H11CH2CO]+ M_plus->F3 F4 Piperazine Fragment [C4H9N2]+ F2->F4

Caption: Predicted major fragmentation pathways for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one in EI-MS.

Solid-State Characterization

For a hydrochloride salt, understanding its solid-state properties is crucial for formulation development and stability assessment.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition, and the presence of solvates or hydrates.[18][19]

Protocol: DSC and TGA Analysis

1. Instrumentation:

  • DSC instrument.

  • TGA instrument.

  • Aluminum or ceramic pans.

2. Experimental Conditions:

  • TGA: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

3. Expected Results:

  • TGA: A stable baseline is expected until the onset of decomposition. A significant weight loss at temperatures below 120 °C could indicate the presence of water or other volatile solvents.[20]

  • DSC: A sharp endotherm corresponding to the melting point of the hydrochloride salt is expected.[6] The presence of multiple thermal events could indicate polymorphism or the presence of impurities.[19]

Validation of Analytical Methods

All analytical methods developed for the characterization of an API must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the complete characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. The integration of chromatographic and spectroscopic techniques ensures a thorough understanding of the compound's identity, purity, and solid-state properties. Adherence to established validation guidelines is essential to guarantee the reliability and accuracy of the data generated, which is a cornerstone of pharmaceutical development and quality control.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

  • Element Lab Solutions. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • da Silva, A. B. F., et al. (2018). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 29(1), 129-137. [Link]

  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(2), 978-985. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

  • National Center for Biotechnology Information. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 74(4), 353–357. [Link]

  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]

  • National Center for Biotechnology Information. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 239. [Link]

  • NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20287. [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158–23166. [Link]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-1-[4-(5-isoquinolylsulfonyl)piperazin-1-yl]ethanone. [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. [Link]

  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

Sources

Method

using 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride as a research chemical

An in-depth guide to the characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride as a novel research chemical. Foreword: Charting the Unexplored The compound 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the characterization of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride as a novel research chemical.

Foreword: Charting the Unexplored

The compound 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride enters the research landscape as a novel chemical entity. Publicly available data on its specific biological targets and mechanism of action are scarce. However, its core structure, featuring a piperazine ring, places it within a well-established class of compounds known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2] Piperazine derivatives have been successfully developed as therapeutic agents targeting a range of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[1][3]

This guide, therefore, serves as a foundational framework for the initial characterization of this and other novel piperazine-based compounds. It is written from the perspective of a senior application scientist, outlining not just the "how" but the "why" of each experimental step. The protocols provided are robust, standard methodologies used in drug discovery to elucidate the pharmacological profile of a new chemical entity (NCE). We will proceed under the working hypothesis that, like many of its structural relatives, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a modulator of a CNS-based G-protein coupled receptor (GPCR).

Compound Identity and Physicochemical Properties

Before any biological investigation, it is critical to understand the basic properties of the research chemical and to establish proper handling and storage procedures.

PropertyValueSource
IUPAC Name 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochlorideThoreauchem[4]
CAS Number 1235439-06-1Thoreauchem[4]
Molecular Formula C₁₂H₂₃ClN₂OThoreauchem[4]
Molecular Weight 246.78 g/mol Thoreauchem[4]
Physical Form SolidSigma-Aldrich[5]
Storage Store at 2-8°C, desiccatedGeneral Recommendation

Handling: As with any uncharacterized compound, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood. A material safety data sheet (MSDS) should be consulted if available from the supplier.

Section 1: In Vitro Target Characterization

The first objective is to determine if the compound interacts with its hypothesized biological target and in what manner. This is achieved through a tiered approach of binding, functional, and viability assays.

Rationale for Initial Screening

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in compounds that bind to aminergic GPCRs like dopamine and serotonin receptors.[1][2][3] Therefore, a logical starting point is to screen the compound against a panel of these receptors. For the purpose of this guide, we will focus on the Dopamine D2 receptor (D₂R), a key target in neuropsychiatric drug discovery.[1]

Protocol 1.1: Radioligand Competition Binding Assay

This assay determines if the test compound can displace a known high-affinity radiolabeled ligand from the D₂ receptor, thereby establishing its binding affinity (Kᵢ).

Objective: To quantify the binding affinity of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride for the human D₂ receptor.

Materials:

  • Membranes: Commercially available cell membranes prepared from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

  • Non-specific Ligand: Haloperidol (10 µM) or another potent D₂ antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions in assay buffer.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Harvest & Read P1 Prepare serial dilutions of Test Compound P2 Prepare membrane homogenate in Assay Buffer P3 Prepare Radioligand ([³H]-Spiperone) solution A1 Add to 96-well plate: 1. Assay Buffer 2. Test Compound / Haloperidol / Vehicle 3. [³H]-Spiperone 4. D₂R Membranes P2->A1 A2 Incubate at room temperature (e.g., 60-90 min) A1->A2 R1 Rapidly filter plate contents through glass fiber filters using a cell harvester A2->R1 R2 Wash filters 3x with ice-cold Assay Buffer R1->R2 R3 Add scintillation fluid to filters R2->R3 R4 Count radioactivity (CPM) using a scintillation counter R3->R4

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Procedure:

  • Plate Setup: Design a 96-well plate map with wells for Total Binding (vehicle only), Non-specific Binding (10 µM Haloperidol), and a range of concentrations for the test compound (e.g., 0.1 nM to 10 µM).

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilution, Haloperidol, or vehicle (for Total Binding).

    • 50 µL of [³H]-Spiperone (at a final concentration near its Kₔ, e.g., 0.2 nM).

    • 50 µL of D₂ receptor membrane suspension (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity in Counts Per Minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert CPM for each test compound concentration to a percentage of specific binding: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))).

  • Plot % Inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

CompoundIC₅₀ (nM)Kᵢ (nM)
Haloperidol (Control)2.51.2
Hypothetical Compound A 150 72
Protocol 1.2: cAMP Functional Assay

If the compound shows significant binding affinity, the next step is to determine its functional effect. The D₂ receptor is a Gᵢ-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to classify the compound as an antagonist, agonist, or inverse agonist.

Objective: To determine the functional activity (antagonist or agonist) of the test compound at the human D₂ receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Agonist: Quinpirole (a known D₂ receptor agonist).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaLISA).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.

Step-by-Step Procedure:

Antagonist Mode:

  • Cell Plating: Seed the D₂R-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with Stimulation Buffer. Add various concentrations of the test compound and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the agonist Quinpirole (at its EC₈₀ concentration, which elicits 80% of its maximal response) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Agonist Mode:

  • Follow steps 1 and 2 from the antagonist protocol.

  • Instead of adding a known agonist, add only the test compound at various concentrations.

  • Proceed with steps 4 and 5.

Data Analysis:

  • Antagonist Mode: Plot the cAMP response against the log concentration of the test compound. The data should show an increase in cAMP as the antagonist blocks the inhibitory effect of Quinpirole. Fit the curve to determine the IC₅₀, which represents the concentration of the antagonist that restores the cAMP response by 50%.

  • Agonist Mode: Plot the cAMP response against the log concentration of the test compound. If the compound is an agonist, it will decrease cAMP levels. Fit the curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect compared to a full agonist).

Assay ModeParameterQuinpirole (Control)Hypothetical Compound A
AgonistEC₅₀ (nM)15>10,000 (No activity)
AntagonistIC₅₀ (nM)N/A250

This hypothetical data suggests Compound A is a D₂ receptor antagonist.

Section 2: Hypothesized Mechanism of Action

Based on the in vitro data, we can construct a model for the compound's mechanism of action at the cellular level. As a D₂ receptor antagonist, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride would block the downstream signaling initiated by endogenous dopamine.

cluster_membrane Cell Membrane cluster_inputs Extracellular cluster_outputs Intracellular D2R D₂ Receptor Gi Gᵢ Protein (α, βγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Dopamine Dopamine (Agonist) Dopamine->D2R CompoundA Compound A (Antagonist) CompoundA->D2R Blocks ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Hypothesized signaling pathway for a D₂ receptor antagonist.

Mechanism Explained:

  • Under normal conditions, dopamine binds to and activates the D₂ receptor.

  • The activated D₂ receptor engages its associated Gᵢ protein, causing the Gαᵢ subunit to dissociate.

  • The Gαᵢ subunit directly inhibits adenylyl cyclase, reducing its capacity to convert ATP into cAMP.

  • Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA) and a corresponding change in cellular response.

  • As an antagonist, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride would occupy the dopamine binding site on the D₂ receptor without activating it. This action physically blocks dopamine from binding, thereby preventing the entire inhibitory cascade and maintaining higher basal levels of cAMP.

Section 3: Cytotoxicity and Assay Integrity

A critical control in any cell-based assay is to ensure that the observed effects are not simply due to the compound killing the cells. A standard cytotoxicity assay, such as the MTT assay, should be run in parallel with functional screens.

Protocol 3.1: MTT Cell Viability Assay

Objective: To determine the concentration at which the test compound induces 50% cell death (CC₅₀).

Procedure:

  • Seed the same cell line used for functional assays into a 96-well plate.

  • Expose the cells to a range of concentrations of the test compound for the same duration as the functional assay (e.g., 24 hours for chronic exposure, or a shorter time for acute toxicity).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[3]

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot against the log concentration of the compound to determine the CC₅₀.

A desirable research compound should have a CC₅₀ value at least 10-fold higher than its functional IC₅₀ or EC₅₀ to ensure that the observed functional effects are target-specific and not an artifact of cytotoxicity.

Summary and Future Directions

This guide outlines a fundamental, hypothesis-driven approach to the initial characterization of a novel research chemical, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. By systematically employing binding, functional, and viability assays, a researcher can build a foundational pharmacological profile for the compound.

Based on our hypothetical results, Compound A is a D₂ receptor antagonist with a Kᵢ of 72 nM and a functional IC₅₀ of 250 nM. The next logical steps in its development as a research tool would include:

  • Selectivity Profiling: Screening the compound against a broad panel of other CNS receptors (e.g., other dopamine subtypes, serotonin receptors, adrenergic receptors) to determine its selectivity.

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in an animal model to determine its bioavailability and brain penetration.[6][7]

  • In Vivo Pharmacodynamics: If the compound has favorable pharmacokinetic properties, its effects can be tested in relevant animal models of neuropsychiatric disorders.

By following this logical and rigorous pathway, researchers can effectively and responsibly characterize novel compounds, unlocking their potential as tools to probe biological systems and as starting points for future therapeutic development.

References

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). [Link]

  • Evotec (Product Page). 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride. [Link]

  • Medina-Franco, J. L., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 130-138. [Link]

  • Verma, S. et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Nakamura H, Shimizu M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1):105-21. [Link]

  • Popugaeva E, et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1):23512. [Link]

  • Thoreauchem (Product Page). 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility enhancement of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride in aqueous solutions

Welcome to the Formulation & Troubleshooting Support Center for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. As a Senior Application Scientist, I have designed this guide to help you navigate the specific ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical hurdles associated with this compound. Because this molecule features a basic secondary amine (piperazine ring) paired with a highly lipophilic moiety (cyclohexyl group) and is supplied as a hydrochloride salt, its behavior in aqueous media is highly dependent on pH, counter-ions, and concentration.

This guide moves beyond basic instructions; it explains the causality behind formulation failures and provides self-validating protocols to ensure your preclinical assays and dosing vehicles are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Profiling & Formulation Strategy

Before troubleshooting, it is critical to understand the molecule's behavior in solution. The formulation decision tree below outlines the primary solubility barriers and their corresponding strategic solutions based on the target aqueous environment.

G A 2-Cyclohexyl-1-(piperazin-1-yl) ethan-1-one HCl B Aqueous Formulation Target Environment? A->B C Gastric / Low pH (< 4.0) (e.g., 0.1N HCl, SGF) B->C D Physiological pH (~7.4) (e.g., PBS, Plasma) B->D E Issue: Common-Ion Effect Excess Cl⁻ forces precipitation C->E F Issue: Free Base Formation Deprotonation drops solubility D->F G Solution: HP-β-CD Complexation Shields lipophilic cyclohexyl group E->G F->G H Solution: Cosolvent + Surfactant (e.g., DMSO / Tween 80) F->H

Fig 1. Decision tree for mitigating solubility barriers of the piperazine HCl salt.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution is perfectly clear in pure water, but it instantly turns cloudy when diluted into PBS (pH 7.4). Why is this happening, and how do I fix it?

  • The Causality: This is a classic case of free base precipitation. The piperazine nitrogen has a pKa typically around 8.5 to 9.0. In pure water, the HCl salt dissolves, creating a slightly acidic microenvironment where the molecule remains fully ionized and highly soluble. When diluted into PBS (pH 7.4), the buffer forces the pH closer to the compound's pKa. According to the Henderson-Hasselbalch equation, this drastically increases the fraction of the un-ionized "free base." Because the cyclohexyl group is highly lipophilic, the intrinsic solubility ( S0​ ) of the free base is exceedingly low, leading to rapid nucleation and micro-precipitation [1].

  • The Fix: You must lower the apparent lipophilicity of the free base using a solubilizing excipient. We recommend using a co-solvent/surfactant system (see Protocol B) or encapsulating the lipophilic tail using cyclodextrins.

  • Self-Validation Check: Add a few drops of 0.1 N HCl to your cloudy PBS solution. If the solution clears up immediately, you have confirmed that the precipitate was the free base and not a result of chemical degradation.

Q2: I am trying to prepare a simulated gastric fluid (SGF) assay, but the drug won't dissolve to the required concentration, even though it's highly acidic. Isn't it supposed to be soluble at low pH?

  • The Causality: You are encountering the common-ion effect . SGF contains high concentrations of chloride ions (from NaCl and HCl). Because your compound is a hydrochloride salt, its dissolution is governed by its solubility product constant ( Ksp​=[DrugH+][Cl−] ). The massive excess of environmental Cl− shifts the equilibrium to the left, suppressing the dissolution of the salt and forcing it to remain in its solid state [2].

  • The Fix: Do not attempt to dissolve the dry powder directly into SGF. Instead, pre-dissolve the compound in a chloride-free acidic vehicle (like 0.1 N Methanesulfonic acid) or use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the molecule from the bulk solvent interactions.

  • Self-Validation Check: Attempt to dissolve the same amount of drug in 0.1 N Phosphoric acid. If it dissolves readily in phosphoric acid but not in SGF, the common-ion effect is definitively the culprit.

Q3: When I try to make a highly concentrated stock (>50 mg/mL) in pure water, the solution turns into a thick, viscous gel. Is the compound polymerizing?

  • The Causality: No, it is not polymerizing. The molecule is amphiphilic: it has a hydrophilic, charged head (the protonated piperazine) and a hydrophobic tail (the cyclohexyl group). At high concentrations, these molecules self-assemble into micelles or lyotropic liquid crystals. The entanglement of these structured water networks causes a massive spike in viscosity, leading to gelation.

  • The Fix: You must disrupt the structured water network. Adding 5-10% of a hydrogen-bond disrupting cosolvent like Propylene Glycol or PEG400 will prevent micellar entanglement.

  • Self-Validation Check: Dilute a small aliquot of the gel 1:10 with pure water. If the viscosity drops non-linearly and it instantly becomes a free-flowing liquid, you have confirmed concentration-dependent micellar self-assembly.

Part 3: Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols designed specifically for basic amine preclinical formulations [3].

Protocol A: Host-Guest Complexation using HP-β-CD (Target: 10 mg/mL)

Mechanism: The lipophilic cyclohexyl group is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility, completely bypassing pH-dependent precipitation.

  • Vehicle Preparation: Weigh 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile saline (0.9% NaCl). Stir until completely clear. Adjust final volume to 10.0 mL to create a 20% (w/v) solution.

  • API Addition: Weigh exactly 100 mg of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl and add it to the 10 mL vehicle.

  • Thermodynamic Activation: Vortex vigorously for 2 minutes. Place the vial in an ultrasonic water bath at 25°C for 15 minutes. Causality: Sonication provides the necessary activation energy to drive the lipophilic cyclohexyl moiety into the cyclodextrin cavity, displacing water molecules.

  • Self-Validation & Filtration: Draw the solution into a syringe and push it through a 0.22 µm PVDF syringe filter.

    • Validation Metric: You should feel zero back-pressure . If resistance is felt, complexation is incomplete.

    • Validation Metric: Shine a laser pointer through the filtered solution against a dark background. The absence of a visible beam (no Tyndall effect) confirms a true thermodynamic solution rather than a colloidal suspension.

Protocol B: Micellar Solubilization via Cosolvent/Surfactant (Target: 5 mg/mL)

Mechanism: DMSO disrupts the crystal lattice, while Tween 80 coats the solvated molecules, preventing nucleation when introduced to the aqueous saline phase.

  • Lattice Disruption: Weigh 50 mg of the API and dissolve it in 0.5 mL of pure Dimethyl Sulfoxide (DMSO). Vortex until visually clear.

  • Surfactant Coating: Add 1.0 mL of Polysorbate 80 (Tween 80) to the DMSO mixture. Vortex for 3 minutes to ensure homogeneous integration of the surfactant with the solvated API.

  • Aqueous Quenching: Place the vial on a magnetic stirrer at 500 RPM. Dropwise , add 8.5 mL of sterile saline.

    • Validation Metric: Dropwise addition is critical. Rapid addition causes localized supersaturation and irreversible precipitation. If the solution remains optically clear throughout the entire addition process, the micellar dispersion is stable.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility limits and physical stability of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl across various formulation vehicles.

Formulation VehicleTarget pHExpected Solubility LimitPrimary Solubilization Mechanism24h Physical Stability (RT)
Pure Water (Milli-Q) ~4.5 - 5.5> 50 mg/mLIonization (Protonated Amine)Stable (Prone to gelation)
PBS Buffer 7.4< 0.5 mg/mLNone (Free base precipitation)Unstable (Immediate clouding)
Simulated Gastric Fluid 1.2< 2.0 mg/mLIonizationUnstable (Common-ion effect)
20% HP-β-CD in Saline 6.0 - 7.015 - 20 mg/mLHost-Guest Inclusion ComplexationHighly Stable
5% DMSO / 10% Tween 80 6.5 - 7.510 - 15 mg/mLMicellar Solubilization & CosolvencyStable

Part 5: References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Discovering and Developing Molecules With Optimal Drug-Like Properties (Chapter: Efficient Laboratory Methods to Assess Risk and Design Formulations - Common Ion Effect) Source: Springer / American Association of Pharmaceutical Scientists (AAPS) URL: [Link]

  • Title: State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Source: Journal of Molecular Liquids (Elsevier) URL: [Link]

Optimization

Technical Support Center: Optimizing N-Alkylation of Piperazine

Welcome to the technical support center dedicated to the strategic optimization of N-alkylation reactions for piperazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the strategic optimization of N-alkylation reactions for piperazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with functionalizing this prevalent heterocyclic motif. The inherent symmetry and dual nucleophilicity of the piperazine ring frequently lead to challenges in achieving selective mono-alkylation, often resulting in mixtures of products that are difficult to separate.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing these reactions. By elucidating the causality behind common experimental issues, we aim to empower you with the expertise to troubleshoot effectively and design robust, high-yielding synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the N-alkylation of piperazine. Each issue is presented in a question-and-answer format, providing not only a solution but also an expert explanation of the underlying chemistry.

Issue 1: My reaction produces a low yield of the desired mono-alkylated product, with a significant amount of the 1,4-di-substituted byproduct.

  • Question: How can I improve the selectivity for mono-substitution and suppress the formation of the di-alkylated product?

  • Answer: This is the most common challenge in piperazine chemistry, arising from the comparable reactivity of both nitrogen atoms.[1] The mono-alkylated product, once formed, can be further alkylated to give the di-substituted byproduct. To enhance mono-selectivity, you must implement a strategy that differentiates the two nitrogen atoms.

    • Causality & Expert Insight: The key is to manipulate the relative concentrations and reactivities of the species in solution. Once the first alkylation occurs, the resulting N-alkylpiperazine is still a potent nucleophile, ready to react with another molecule of the alkylating agent.

    • Recommended Solutions:

      • Stoichiometry Control (Statistical Favoring): Employ a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.[1] This statistically increases the probability that the electrophile will encounter an unreacted piperazine molecule rather than the mono-substituted product. While effective, this approach can complicate downstream purification due to the need to remove a large amount of unreacted, polar starting material.

      • Slow Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide) dropwise to the piperazine solution at a controlled temperature.[1] This maintains a low instantaneous concentration of the electrophile, minimizing the rate of the second alkylation event.

      • In Situ Mono-Protonation: By adding one equivalent of an acid (e.g., HCl), you can form the piperazine mono-salt in the reaction mixture. The protonated nitrogen is rendered non-nucleophilic, effectively protecting it and directing alkylation exclusively to the free nitrogen.[2][3] This is an elegant, one-pot alternative to using chemical protecting groups.

      • Use of a Protecting Group: This is the most robust and often cleanest method for ensuring mono-alkylation.[4] By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you render it chemically inert to alkylation. The reaction is then performed on the free secondary amine, followed by a deprotection step to yield the pure mono-alkylated product.[5][6][7] This multi-step process offers superior control and often simplifies purification.[4]

Issue 2: The reaction has stalled, with a significant amount of starting material remaining even after extended reaction times.

  • Question: What factors could be inhibiting my N-alkylation reaction, and how can I drive it to completion?

  • Answer: Stalled reactions are typically due to insufficient activation of either the nucleophile (piperazine) or the electrophile (alkylating agent), or suboptimal reaction conditions.

    • Causality & Expert Insight: The N-alkylation of piperazine with an alkyl halide is a classic SN2 reaction. Its rate is dependent on the nucleophilicity of the amine, the nature of the leaving group on the electrophile, temperature, and the solvent environment.

    • Recommended Solutions:

      • Choice of Base: A base is required to neutralize the acid (e.g., HCl, HBr) generated during the reaction. If this acid is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.[8] Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA).[5][9] For sluggish reactions, a stronger base may be considered, but be mindful that this can also increase the rate of di-alkylation.

      • Reaction Temperature: Many N-alkylation reactions can be sluggish at room temperature. Gradually increasing the temperature (e.g., to 50-80 °C or reflux) will increase the reaction rate.[5] It is always advisable to start at a lower temperature and increase it incrementally while monitoring the reaction by TLC or LC-MS.

      • Solvent Choice: The solvent must be able to dissolve the reactants and should be appropriate for the reaction temperature. Polar aprotic solvents like acetonitrile (ACN), DMF, or acetone are common choices.[6][10] Ensure the solvent is anhydrous, as water can interfere with the reaction.[11] Be cautious with solvents like DMF at high temperatures, as they can decompose in the presence of strong bases or electrophiles.[5][12]

      • Leaving Group Reactivity: The reactivity of the alkylating agent is critical. The general trend for leaving groups is I > Br > Cl > OTs. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.

Issue 3: My product appears to be highly water-soluble, making it difficult to extract from the aqueous phase during work-up.

  • Question: Why is my product stuck in the aqueous layer, and how can I isolate it?

  • Answer: High water solubility often indicates the formation of a quaternary ammonium salt, a common byproduct resulting from over-alkylation.[6][8]

    • Causality & Expert Insight: After the desired N-alkylation, the newly formed tertiary amine can react with another molecule of the alkylating agent. This results in a tetra-alkylated nitrogen center with a permanent positive charge—a quaternary ammonium salt. These salts are ionic and typically exhibit high solubility in water and poor solubility in common organic solvents like ethyl acetate or dichloromethane.

    • Recommended Solutions:

      • Reaction Re-optimization: The primary solution is to prevent the formation of the quaternary salt in the first place.

        • Switch to Reductive Amination: Instead of using a reactive alkyl halide, consider an alternative synthetic route. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), does not proceed past the tertiary amine stage and thus cannot form quaternary salts.[5][6][7] This is an exceptionally clean and reliable method for mono-alkylation, especially when used with a mono-protected piperazine.

        • Use Less Reactive Electrophiles: Avoid highly reactive alkylating agents like methyl iodide if possible, or use them under very dilute and controlled conditions.

      • Isolation Strategies: If the quaternary salt has already formed and is your desired product, you can isolate it by removing the water under reduced pressure (lyophilization) to obtain the salt as a solid.

Issue 4: Purification by column chromatography is challenging, with poor separation between my desired product, starting material, and byproducts.

  • Question: How can I improve the purification of my N-alkylated piperazine?

  • Answer: The high polarity and basicity of piperazine derivatives can lead to tailing and poor separation on standard silica gel columns.[13]

    • Causality & Expert Insight: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak broadening, tailing, and sometimes irreversible adsorption of the product onto the column.

    • Recommended Solutions:

      • Modify the Mobile Phase: Add a small amount of a competing base to your eluent system. Typically, adding 0.5-2% triethylamine (TEA) or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol) will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[13]

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can provide better results for highly basic compounds.

      • Acid/Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction to remove impurities. By adjusting the pH of the aqueous phase, you can selectively move your basic product into an organic layer while leaving more polar or acidic impurities behind.

      • Purification via Salt Formation: If the product is a solid, recrystallization can be a powerful purification technique. Alternatively, you can selectively precipitate the product from a crude mixture by forming a salt, such as the diacetate salt, which can then be isolated by filtration and washed.[14]

Visualizing Reaction Pathways and Troubleshooting

To effectively optimize your reaction, it is crucial to understand the competing chemical pathways and to have a logical workflow for troubleshooting.

Piperazine Piperazine MonoAlkylated Desired Product (Mono-N-Alkylpiperazine) Piperazine->MonoAlkylated + R-X AlkylHalide Alkyl Halide (R-X) DiAlkylated Byproduct (1,4-Di-Alkylpiperazine) MonoAlkylated->DiAlkylated + R-X (Undesired) QuatSalt Byproduct (Quaternary Salt) MonoAlkylated->QuatSalt + R-X (Undesired Over-alkylation)

Caption: Competing pathways in piperazine N-alkylation.

start Low Yield of Mono-Alkylated Product q1 Is significant di-alkylation observed? start->q1 q2 Is starting material unreacted? start->q2 q1->q2 No sol1 Implement Mono-Alkylation Strategy: 1. Use Boc-Protecting Group 2. Increase Piperazine Excess (5-10x) 3. Add Alkylating Agent Slowly q1->sol1 Yes q3 Is product water-soluble? q2->q3 No sol2 Optimize Reaction Conditions: 1. Increase Temperature 2. Check Base (add if absent) 3. Use More Reactive Halide (I > Br > Cl) q2->sol2 Yes sol3 Quaternary Salt Formation Likely. Prevent by: 1. Switching to Reductive Amination 2. Using Milder Conditions q3->sol3 Yes

Caption: A logical workflow for troubleshooting poor N-alkylation outcomes.

Frequently Asked Questions (FAQs)

  • Q1: Which strategy is best for achieving mono-alkylation: protecting groups, excess piperazine, or reductive amination?

    • A1: The "best" strategy depends on your specific goals, including scale, desired purity, and step-economy.

      • Protecting Group Strategy: Offers the highest level of control and generally yields the cleanest product, simplifying purification. It is the preferred method for complex, small-scale syntheses where purity is paramount.[3][4]

      • Excess Piperazine: A quick and direct one-step method suitable for larger-scale synthesis where atom economy is less of a concern and a robust purification method for removing excess piperazine is available.[1]

      • Reductive Amination: An excellent and mild alternative to alkyl halides. It avoids over-alkylation issues and is compatible with a wide range of functional groups. It is particularly advantageous when the corresponding aldehyde or ketone is readily available.[5][7]

StrategyProsConsBest For
Protecting Group Excellent selectivity; clean reaction; simplified purification.[4]Multi-step (protection/deprotection); lower overall yield.Small-scale, high-purity synthesis; complex molecules.
Excess Piperazine One-step reaction; simple procedure.[1]Requires large excess of starting material; difficult purification.Large-scale synthesis where cost and simplicity are key.
Reductive Amination High selectivity; mild conditions; no quaternary salt formation.[5]Requires an aldehyde/ketone; reducing agent adds cost.Sensitive substrates; avoiding over-alkylation byproducts.
In Situ Protonation One-pot reaction; good atom economy.[3]May require careful optimization of pH and conditions.Streamlined synthesis where a protecting group is undesirable.
  • Q2: How do I choose the right base and solvent?

    • A2: For alkylations with alkyl halides, an inorganic base like K₂CO₃ is a common and effective choice. It is inexpensive and easily removed by filtration.[5] Organic bases like triethylamine (TEA) or DIPEA are also used, but can sometimes be more difficult to remove. The base should be strong enough to neutralize the acid byproduct but not so strong that it promotes unwanted side reactions.[8] The solvent should be polar aprotic (e.g., ACN, acetone, DMF) and capable of dissolving your reactants. ACN is often a good starting point due to its relatively low boiling point and inertness.[10]

  • Q3: What is the role of temperature?

    • A3: Temperature directly controls the rate of the reaction. SN2 reactions are often accelerated by heat. However, higher temperatures can also increase the rate of side reactions, such as di-alkylation.[4] The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. Always start at a lower temperature (e.g., room temperature) and only apply heat if the reaction is proceeding too slowly.[5]

Experimental Protocols

Protocol 1: Mono-N-Alkylation via a Boc-Protecting Group Strategy

This protocol is a reliable, three-step method to ensure selective mono-alkylation.

Step A: Mono-Boc Protection of Piperazine [6]

  • Dissolve piperazine (4.0 eq) in dichloromethane (DCM).

  • To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise over 2-3 hours at room temperature. A slow addition is critical to minimize the formation of the di-protected byproduct.

  • Allow the mixture to stir at room temperature for 22-24 hours.

  • Evaporate the solvent under reduced pressure. The crude residue (containing 1-Boc-piperazine, unreacted piperazine, and some 1,4-di-Boc-piperazine) can be purified by column chromatography or by an acid-base extraction to isolate the desired mono-protected product.

Step B: Alkylation of 1-Boc-Piperazine [5]

  • Dissolve the purified 1-Boc-piperazine (1.0 eq) in acetonitrile or acetone.

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base, followed by the desired alkyl halide (1.0-1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated-N'-Boc-piperazine, which can be purified by column chromatography if necessary.

Step C: Boc Deprotection [5]

  • Dissolve the purified N-alkylated-N'-Boc-piperazine in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Evaporate the solvent and excess acid under reduced pressure. The product is obtained as its corresponding acid salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent.

Protocol 2: Mono-N-Alkylation via Reductive Amination [5][9]

This protocol is an excellent alternative to using alkyl halides and prevents over-alkylation.

  • Dissolve mono-Boc-piperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature until completion (typically 4-24 hours, monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary, then proceed with Boc deprotection as described in Protocol 1, Step C.

References

  • ResearchGate. (n.d.). Direct electrophilic N‐alkylation of piperazine under controlled.... ResearchGate. Retrieved from [Link]

  • National Science Foundation. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. NSF PAR. Retrieved from [Link]

  • Nicewicz, D., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science. Retrieved from [Link]

  • Thieme. (2017). Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl. Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines. Google Patents.
  • National Center for Biotechnology Information. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]

  • American Chemical Society. (2026). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and preventing the degradation of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and preventing the degradation of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride during experimental procedures. By explaining the underlying chemical principles and providing actionable protocols, this document serves as a core resource for ensuring experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns regarding the stability of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.

Q1: What are the primary causes of degradation for this compound? A: The molecule possesses two key functional groups susceptible to degradation: the piperazine ring and the ketone group. The primary degradation pathways are oxidation of the piperazine nitrogen atoms, hydrolysis (particularly under strongly acidic or basic conditions), thermal decomposition, and photolytic degradation upon exposure to UV light.[1][2]

Q2: What are the ideal storage conditions for the solid compound and its solutions? A: For the solid hydrochloride salt, storage in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (like argon or nitrogen) is recommended.[3] For solutions, short-term storage at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is preferred. Avoid repeated freeze-thaw cycles. Phenyl piperazines, in particular, show significant degradation if not stored properly, with refrigeration or freezing being critical for preserving the parent compound.[4]

Q3: I'm observing unexpected peaks in my HPLC analysis after sample preparation. What is the most likely cause? A: The appearance of new peaks often points to on-bench degradation. The most common culprits are:

  • Oxidation: Exposure to air/oxygen, especially if trace metal ions are present in your solvents or buffers.

  • pH-related Hydrolysis: If your sample is prepared in a highly acidic or basic aqueous buffer and left at room temperature for an extended period.[2]

  • Solvent Impurities: Peroxides in solvents like THF or ethers can be a hidden source of oxidation.

Refer to the troubleshooting workflow in Section 3 for a systematic approach to identify the root cause.

Q4: Are there any specific solvents or reagents I should avoid? A: Yes. Be cautious with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even atmospheric oxygen over long periods can lead to the formation of N-oxides and other oxidative degradants.[3]

  • Strong Bases: Strong bases can deprotonate the hydrochloride salt, yielding the free base. The free base form, with its unprotonated amine group, is more nucleophilic and potentially more susceptible to certain degradation pathways.[5][6]

  • Metal Ions: Divalent metal ions, particularly copper (Cu²⁺), can rapidly catalyze the oxidation of piperazine. Ensure high-purity solvents and avoid sources of metal contamination.

Section 2: The Chemistry of Degradation - A Proactive Approach

Understanding the molecular vulnerabilities of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is fundamental to preventing its degradation. The structure contains three key regions: the piperazine ring, the ketone carbonyl, and the hydrochloride salt form.

cluster_main 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one cluster_piperazine Piperazine Moiety cluster_ketone Acyl Group cluster_salt Salt Form Mol Core Structure N1 Piperazine Nitrogen (N1) Mol->N1 Connects to Acyl Group Ketone Ketone Carbonyl Mol->Ketone HCl Hydrochloride Salt (Protonates N1) N1->HCl Site of Protonation V1 Oxidation (N-oxide formation) N1->V1 V3 Thermal Stress (Ring opening) N1->V3 N4 Piperazine Nitrogen (N4) (Amide Linkage) V2 Hydrolysis (pH dependent) Ketone->V2

Caption: Key functional groups and their associated degradation vulnerabilities.

  • The Piperazine Moiety: The two nitrogen atoms in the piperazine ring are the most reactive sites. The secondary amine nitrogen is particularly susceptible to oxidation, leading to the formation of N-oxides or other byproducts.[1] Thermal stress can induce degradation, potentially through ring-opening reactions, especially in the presence of protonated species.[7]

  • The Ketone Functional Group: While generally stable, the ketone group can be susceptible to certain oxidative conditions. More importantly, it influences the electronic properties of the adjacent amide bond within the piperazine ring.

  • The Hydrochloride Salt: The hydrochloride (HCl) salt form is crucial for the compound's stability and handling. By protonating the more basic secondary amine of the piperazine ring, it significantly reduces the nitrogen's nucleophilicity.[5][6] This protection minimizes the risk of oxidative degradation and other reactions where the lone pair of electrons on the nitrogen would otherwise participate.[5] However, this makes the compound's solubility and stability highly dependent on the pH of the solution.[2][8]

Section 3: Troubleshooting Guide: A Workflow for Degradation Analysis

When an experiment yields unexpected results, such as new peaks in a chromatogram or a lower-than-expected yield, a systematic investigation is required.

cluster_investigation Systematic Investigation cluster_conclusion Probable Cause start Observation: Unexpected Peak or Loss of Parent Compound prep_check Step 1: Review Sample Prep - Was the solution freshly prepared? - Duration at room temp? - Solvent/buffer pH? start->prep_check control_run Step 2: Run Controls - Analyze a freshly prepared standard. - Analyze solvent/buffer blank. - Analyze a control sample without a key reagent. prep_check->control_run If prep seems correct stress_test Step 3: Perform Rapid Stress Test - Spike sample with 0.1% H2O2. - Adjust pH to 2 and 10. - Does the unknown peak intensity increase? control_run->stress_test If controls point to instability impurity Reagent/Solvent Impurity control_run->impurity If blank shows the peak oxidation Oxidative Degradation stress_test->oxidation Increases with H2O2 hydrolysis pH-Mediated Hydrolysis stress_test->hydrolysis Increases at high/low pH

Caption: A systematic workflow for troubleshooting unexpected degradation.

  • Review Sample Preparation: Scrutinize your procedure. How long was the sample on the benchtop? Was it exposed to direct light? What is the pH and composition of your diluent? Many degradation issues arise from prolonged exposure to non-ideal conditions before analysis.

  • Run Control Experiments:

    • Fresh Standard: Prepare a fresh solution from the solid compound and analyze it immediately. If this sample is clean, the issue lies in your experimental sample's handling or matrix.

    • Blank Injection: Analyze your solvent/buffer blank. The presence of the unexpected peak here points to contaminated reagents.

    • Matrix Spike: If possible, prepare a sample containing all matrix components except the compound of interest. This can help identify interfering peaks from your formulation or reagents.

  • Perform a Rapid Stress Test: If you suspect degradation but are unsure of the mechanism, take an aliquot of your sample and subject it to a mild stress condition (e.g., add a small amount of hydrogen peroxide for oxidation, or adjust the pH). If the unknown peak grows significantly, you have likely identified the degradation pathway.[9][10]

Section 4: Best Practices and Experimental Protocols

Adherence to validated protocols is the most effective strategy for preventing degradation.

Protocol 1: Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The following conditions are recommended based on the chemical properties of hydrochloride salts and piperazine derivatives.[3][4][11]

Condition Parameter Recommendation & Rationale
Solid Form Temperature2-8°C (Refrigerated)
LightStore in an amber vial or in the dark to prevent photolytic degradation.
AtmosphereStore under an inert gas (Argon or Nitrogen) and keep tightly sealed to protect from air (oxidation) and moisture (hygroscopicity).
Solution Form Solvent ChoiceUse high-purity (e.g., HPLC grade) solvents. For aqueous solutions, use buffered systems to maintain a stable pH, ideally in the weakly acidic range (pH 4-6) where hydrochloride salts are often most stable.[8]
Short-Term Storage≤ 72 hours at 2-8°C.
Long-Term StorageAliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability and identifying potential degradation products.[9][10][12] This protocol is based on standard ICH guidelines.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described.

  • Neutralization & Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze by HPLC.

Stress TypeReagent/ConditionIncubationRationale
Acid Hydrolysis 0.1 M HCl60°C for 2 hoursTo identify acid-labile products.[10]
Base Hydrolysis 0.1 M NaOHRoom Temp for 1 hourTo identify base-labile products.[10]
Oxidation 3% H₂O₂Room Temp for 4 hoursTo simulate oxidative stress and identify oxidative products (e.g., N-oxides).[10]
Thermal 80°C (in solution)24 hoursTo assess intrinsic thermal stability.[9]
Photolytic UV Light (254 nm) & White LightExpose solid & solutionTo assess stability under light exposure as per ICH Q1B guidelines.[12]
Protocol 3: Example Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent compound from its degradation products, allowing for accurate quantification of stability.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 3 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm or as determined by UV scan.

  • System Suitability: The method is considered stability-indicating if all degradation peaks from the forced degradation study are baseline-resolved from the main peak.

References

  • Vertex AI Search. (n.d.). 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride. Retrieved March 17, 2026.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained.
  • Quora. (2025, January 8).
  • Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064.
  • Slideshare. (n.d.).
  • Scribd. (n.d.).
  • Chen, C., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7039–7046.
  • Nakao, M., et al. (2023). The Impact of Ketone Body Metabolism on Mitochondrial Function and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(15), 12192.
  • Wikipedia. (n.d.). Ketone bodies.
  • ResearchGate. (n.d.).
  • Isaac Scientific Publishing. (2019, January 29).
  • Al-Gharib, W., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27572–27581.
  • Fisher Scientific. (2011, December 15).
  • Moolman, S. L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 261.
  • Biosciences Biotechnology Research Asia. (n.d.).
  • Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 120–126.
  • PubChem. (n.d.). 2-Cyclohexyl-1-[4-(5-isoquinolylsulfonyl)piperazin-1-yl]ethanone.
  • Rawat, T., & Pandey, I.P. (n.d.).
  • Thoreauchem. (n.d.). 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride.
  • NextSDS. (n.d.). 2-cyclopropyl-1-(piperazin-1-yl)
  • Asian Journal of Pharmaceutical Analysis. (2022). A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form.
  • ResearchGate. (n.d.).
  • LCGC International. (2024, September 13).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride vs. Standard Piperazine Scaffolds in Drug Discovery

Executive Summary: The Piperazine Scaffold in Modern Therapeutics The piperazine ring is a highly privileged structural motif in medicinal chemistry, frequently utilized to enhance the pharmacokinetic (PK) and pharmacody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Scaffold in Modern Therapeutics

The piperazine ring is a highly privileged structural motif in medicinal chemistry, frequently utilized to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. Its two nitrogen atoms serve as balanced hydrogen bond donors and acceptors, significantly improving aqueous solubility and oral bioavailability [1]. However, the unsubstituted piperazine core is highly basic, which can lead to off-target liabilities (e.g., hERG channel inhibition) and lysosomal trapping.

To mitigate these issues, medicinal chemists often derivatize the piperazine core. 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (Compound A) represents a specialized class of N-acyl piperazines. By comparing Compound A to standard N-alkyl analogs like 1-(2-Cyclohexylethyl)piperazine (Analog B) and 1-Benzylpiperazine (Analog C) , this guide provides an objective, data-driven analysis of how the ethanone (amide) linkage and cyclohexyl bulk fundamentally alter the physicochemical profile, receptor binding mechanics, and metabolic stability of the scaffold [2].

Structural & Physicochemical Profiling (The "Why")

The transition from an N-alkyl linkage (Analog B, C) to an N-acyl linkage (Compound A) is not merely a structural tweak; it is a fundamental electronic shift.

  • Basicity and pKa Modulation: In N-alkyl piperazines, both nitrogens are basic (pKa ~9.0–9.8), meaning the molecule exists predominantly as a di-cation at physiological pH (7.4). In Compound A, the ethanone group forms an amide bond. The lone pair of the N1 nitrogen is delocalized into the carbonyl oxygen via resonance, rendering it non-basic (sp² hybridized character). This inductive electron withdrawal also lowers the pKa of the distal N4 secondary amine to ~7.8–8.5. Consequently, Compound A is a mono-basic compound, drastically altering its ionization state in vivo.

  • Conformational Restriction: The amide bond in Compound A possesses partial double-bond character, restricting rotation and locking the cyclohexyl-ethanone tail into a more rigid vector compared to the highly flexible ethyl linker in Analog B.

  • Lipophilicity vs. Permeability: While the cyclohexyl ring drives lipophilicity (LogP), the reduced basicity of Compound A ensures a higher fraction of neutral species at pH 7.4, facilitating superior passive membrane diffusion across the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Properties
PropertyCompound A (N-Acyl)Analog B (N-Alkyl)Analog C (BZP)
Core Structure 2-Cyclohexyl-1-(piperazin-1-yl)ethanone1-(2-Cyclohexylethyl)piperazine1-Benzylpiperazine
Molecular Weight (Free Base) 210.32 g/mol 196.34 g/mol 176.26 g/mol
Calculated pKa (Most basic N) ~7.8 (Secondary amine)~9.5 (Secondary amine)~9.2 (Secondary amine)
LogP (Octanol/Water) ~1.8~2.5~1.5
Polar Surface Area (PSA) 32.3 Ų15.3 Ų15.3 Ų
H-Bond Acceptors / Donors 2 (N, O) / 1 (N-H)1 (N) / 1 (N-H)1 (N) / 1 (N-H)
Ionization State at pH 7.4 ~70% Protonated (Mono-cation)>99% Protonated (Di-cation)>98% Protonated (Di-cation)

Mechanistic Workflow: Pharmacophore Mapping

The versatility of the piperazine scaffold allows it to be directed toward a vast array of therapeutic targets, including GPCRs, kinases, and as linkers in PROTAC development [3]. The bulky, lipophilic cyclohexyl group of Compound A is highly effective at anchoring into deep hydrophobic pockets (e.g., the D2 or 5-HT2A receptor binding sites), while the carbonyl oxygen provides a critical hydrogen-bond acceptor that N-alkyl analogs lack.

Pharmacophore cluster_0 Compound A (N-Acyl Piperazine) Cyclohexyl Cyclohexyl Ring (Hydrophobic) Carbonyl Carbonyl Group (H-Bond Acceptor) Cyclohexyl->Carbonyl Steric Shielding Target Receptor Binding Site (e.g., GPCR) Cyclohexyl->Target Van der Waals Piperazine Piperazine Core (Cationic Center) Carbonyl->Piperazine Electron Withdrawal (Lowers pKa) Carbonyl->Target H-Bonding Piperazine->Target Salt Bridge

Fig 1: Pharmacophore mapping of Compound A interacting with a generic GPCR binding pocket.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of these scaffolds, rigorous in vitro assays must be employed. The protocols below are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To validate the hypothesis that the lower pKa of Compound A (N-acyl) yields superior passive membrane diffusion compared to the highly basic Analog B (N-alkyl). Self-Validation Mechanism: Includes mass balance calculations to rule out membrane retention, alongside high/low permeability controls.

  • Preparation: Prepare a 10 mM stock of Compound A (using the hydrochloride salt to ensure complete dissolution without precipitation) in DMSO. Dilute to a 10 µM final assay concentration in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter plate (pore size 0.45 µm) with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Incubation: Add 300 µL of the compound solution to the donor compartment and 300 µL of fresh PBS to the acceptor compartment. Incubate at room temperature for 5 hours without agitation.

  • Controls: Run Verapamil (High permeability positive control) and Atenolol (Low permeability negative control) concurrently.

  • Quantification: Extract aliquots from both compartments. Quantify via LC-MS/MS.

  • Validation: Calculate the Mass Balance (%). If Mass Balance < 80%, the compound is trapped in the lipid membrane, and the apparent permeability ( Papp​ ) must be adjusted.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To assess the vulnerability of the cyclohexyl ring (prone to CYP3A4 hydroxylation) and the amide bond (prone to amidases) in Compound A compared to the alkyl chain in Analog B. Self-Validation Mechanism: A minus-NADPH control is mandatory to differentiate between CYP450-mediated metabolism and chemical/amidase-mediated degradation.

  • Reaction Mixture: Combine Human Liver Microsomes (final concentration 0.5 mg/mL) and Compound A (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regeneration system (1 mM final).

  • Sampling: At timepoints 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If degradation occurs here, the compound is susceptible to non-CYP pathways (e.g., amidase hydrolysis of the ethanone group).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ).

HLM_Workflow Start Test Compound (1 µM final) NADPH NADPH Regeneration System (Initiator) Start->NADPH HLM Human Liver Microsomes (0.5 mg/mL) HLM->NADPH Incubate Incubation (37°C) Timepoints: 0, 5, 15, 30, 45 min NADPH->Incubate Quench Quench with Cold Acetonitrile (+ Internal Standard) Incubate->Quench Aliquot extraction Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Fig 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Comparative Performance Analysis & Strategic Recommendations

Based on the physicochemical principles and experimental workflows outlined above, the selection between Compound A and its N-alkyl counterparts should be driven by the specific target product profile (TPP) of the drug discovery program:

  • When to use Compound A (N-Acyl):

    • CNS Penetration: The reduced basicity of the amide linkage prevents the molecule from being fully di-protonated at physiological pH. This results in superior passive permeability (as validated by PAMPA) and significantly reduces lysosomal trapping, making it an ideal scaffold for CNS targets.

    • hERG Mitigation: Highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The N-acylation in Compound A effectively neutralizes one basic center, lowering this risk.

  • When to use Analog B or C (N-Alkyl):

    • Metabolic Stability: The cyclohexyl ring in Compound A is highly susceptible to CYP3A4-mediated aliphatic hydroxylation, and the amide bond can be a target for hepatic amidases. If a program suffers from high intrinsic clearance ( CLint​ ), switching to an N-benzyl (Analog C) or a sterically hindered N-alkyl group may improve microsomal stability.

    • Salt-Bridge Requirements: If the target receptor specifically requires a di-cationic interaction (two strong salt bridges with Asp/Glu residues), the N-alkyl analogs will outperform Compound A, which can only form one strong salt bridge via its secondary amine.

References

Comparative

comparative study of the biological effects of different cyclohexyl-piperazine derivatives

The 1-cyclohexylpiperazine scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. Characterized by its optimal balance of lipophilicity (conferred by the cyclohexyl ring) and b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1-cyclohexylpiperazine scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. Characterized by its optimal balance of lipophilicity (conferred by the cyclohexyl ring) and basicity (via the piperazine nitrogen atoms), this structural motif is highly effective at penetrating the blood-brain barrier and interacting with a diverse array of central and peripheral targets.

As drug development shifts toward multi-target directed ligands (MTDLs) and highly selective modulators, cyclohexyl-piperazine derivatives have emerged as critical tools. They are predominantly recognized for their potent binding affinities to Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as well as NMDA (GluN2b) and Dopamine D2 receptors.

This guide provides an objective, data-driven comparative analysis of key cyclohexyl-piperazine derivatives, evaluating their structural modifications, biological effects, and the validated experimental protocols used to characterize them.

Comparative Analysis of Key Derivatives

The biological activity of cyclohexyl-piperazine derivatives is strictly governed by the nature of their substituents and the basicity of the piperazine N-atoms. By altering the distal or proximal functional groups, researchers can drastically shift the pharmacological profile from oncology to neuroprotection.

A. PB28: The Benchmark σ2 Agonist / σ1 Antagonist

PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is the foundational compound in this class. It acts as a high-affinity σ2 receptor agonist and a moderate-affinity σ1 receptor antagonist [1].

  • Oncological Efficacy: In breast cancer models (e.g., MCF7), PB28's σ2 agonism triggers reactive oxygen species (ROS) production and mitochondrial superoxide generation, leading to caspase-independent apoptosis[1].

  • MDR Reversal: Concurrently, its σ1 antagonism downregulates P-glycoprotein (P-gp) mRNA expression. This dual action makes PB28 highly synergistic with anthracyclines like doxorubicin, effectively reversing multidrug resistance (MDR) in MCF7 ADR cell lines [1].

B. Amide 36: Probing Piperazine N-Atom Basicity

To understand the causality of receptor binding, researchers synthesized "Amide 36," a derivative where one of the basic piperazine N-atoms is converted into an amide function [2].

  • Receptor Shift: This reduction in basicity results in a near-total loss of σ2 affinity but yields a sub-nanomolar affinity for the σ1 receptor. Amide 36 boasts a remarkable 1627-fold selectivity for σ1 over σ2, proving that while both basic N-atoms are essential for σ2 docking, the σ1 binding pocket is far more accommodating to reduced basicity [2].

C. Compound 28 (Dihydroquinolinone Hybrid): Neuroprotection

By hybridizing the cyclohexylpiperazine moiety with a dihydroquinolinone scaffold, researchers developed Compound 28, a potent dual σR/GluN2b ligand [3].

  • Antioxidant Mechanism: Unlike PB28's cytotoxic profile in cancer, Compound 28 is neuroprotective. It shields human neuroblastoma SH-SY5Y cells against hydrogen peroxide-induced oxidative stress, positioning it as a strong candidate for mitigating neurodegenerative injuries [3].

D.[(99m)Tc]5 Complex: Diagnostic Imaging

The cyclohexylpiperazine scaffold is also utilized in radiodiagnostics. The [(99m)Tc]5 complex integrates a cyclopentadienyl tricarbonyl technetium core with the cyclohexylpiperazine targeting moiety [4].

  • Tumor Imaging: It exhibits high initial brain uptake and specific binding to σ2 receptors in C6 glioma cell lines, serving as a highly effective SPECT (Single Photon Emission Computed Tomography) tracer for non-invasive tumor imaging [4].

Quantitative Pharmacological Comparison

The following table synthesizes the binding affinities (Ki) and selectivity ratios of the discussed derivatives, providing a clear structure-activity relationship (SAR) overview.

Derivativeσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity RatioPrimary Biological Application
PB28 13.60.3440-fold (σ2 selective)Anticancer; MDR reversal via P-gp downregulation
Amide 36 0.11~179.01627-fold (σ1 selective)Highly selective σ1 pharmacological tool
Compound 28 High (Pan-affinity)High (Pan-affinity)Dual σR/GluN2bNeuroprotection; Antioxidant in SH-SY5Y cells
[(99m)Tc]5 ~805.064.412.5-fold (σ2 selective)SPECT radiotracer for glioma imaging

Mechanistic Pathway Visualization

The dual-modulatory nature of PB28 represents a sophisticated approach to targeting resistant malignancies. The diagram below maps the distinct intracellular signaling cascades triggered by its concurrent σ2 agonism and σ1 antagonism.

G PB28 PB28 (Cyclohexyl-piperazine) Sig2 Sigma-2 Receptor (Agonism) PB28->Sig2 Sig1 Sigma-1 Receptor (Antagonism) PB28->Sig1 ROS ROS Production & Lysosomal Permeabilization Sig2->ROS Pgp P-glycoprotein (P-gp) Downregulation Sig1->Pgp Apop Caspase-Independent Apoptosis ROS->Apop MDR Reversal of Multidrug Resistance (MDR) Pgp->MDR

Fig 1: PB28 dual-pathway signaling in oncology, highlighting σ2 agonism and σ1 antagonism.

Field-Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate these derivatives. The experimental design choices are explicitly justified to provide mechanistic context.

Protocol A: Radioligand Binding Assay for Sigma Receptors

This protocol determines the binding affinity (Ki) of cyclohexylpiperazine derivatives using competitive displacement.

  • Tissue Preparation & Homogenization:

    • Step: Harvest guinea pig brain (for σ1 assays) and rat liver (for σ2 assays). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Guinea pig brain expresses a high density of σ1 receptors. Conversely, rat liver is utilized for σ2 assays because it is highly enriched in σ2 sites while relatively deficient in σ1, inherently reducing background noise and cross-reactivity [5].

  • Radioligand Selection & Masking:

    • Step: For σ1, incubate homogenates with 2 nM [3H]-(+)-pentazocine. For σ2, incubate with 3 nM [3H]-DTG (1,3-di-o-tolylguanidine) in the strict presence of 1 μM unlabeled (+)-pentazocine.

    • Causality: [3H]-(+)-pentazocine is highly selective for σ1. However,[3H]-DTG is a pan-sigma ligand. The addition of unlabeled (+)-pentazocine physically occludes the σ1 binding sites, ensuring that the resulting radioactive signal is exclusively derived from σ2 receptor binding [5].

  • Incubation & Rapid Filtration:

    • Step: Add the test derivative (e.g., PB28) at varying concentrations (10⁻¹¹ to 10⁻⁵ M). Incubate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification:

    • Step: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

Protocol B: Cell Viability and Synergy Assay (MTT)

This workflow evaluates the antiproliferative effects and MDR-reversal capabilities of derivatives in oncology models.

  • Cell Line Selection & Seeding:

    • Step: Plate MCF7 (wild-type human breast cancer) and MCF7 ADR (doxorubicin-resistant) cells at 10,000 cells/well in 96-well plates.

    • Causality: Utilizing an isogenic matched pair where one line overexpresses P-glycoprotein (MCF7 ADR) acts as an internal control. It validates whether the test compound successfully inhibits the efflux pump to restore drug sensitivity [1].

  • Drug Exposure (Monotherapy vs. Combination):

    • Step: Treat cells with the cyclohexylpiperazine derivative alone (0.01 to 100 nM) and in combination with doxorubicin (0.01 to 100 μM) for 48 to 72 hours.

  • Formazan Conversion (MTT Addition):

    • Step: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Incubate for 4 hours.

    • Causality: MTT is a yellow tetrazolium salt. Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form insoluble purple formazan crystals. This biochemical conversion provides a direct, quantifiable proxy for cell viability and metabolic health.

  • Spectrophotometric Analysis:

    • Step: Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ and combination index (CI) to determine synergy.

References

  • Title: Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Source: Molecular Cancer Therapeutics (AACR Journals / PubMed) URL: [Link]

  • Title: Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of new potent dual sigma receptor/GluN2b ligands with antioxidant property as neuroprotective agents. Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and biological evaluation of a novel 99mTc cyclopentadienyl tricarbonyl complex ([(Cp-R)99mTc(CO)3]) for sigma-2 receptor tumor imaging. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action for the novel compound, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action for the novel compound, 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. By leveraging established methodologies and comparing its performance against well-characterized alternatives, this document outlines a rigorous, multi-faceted approach to elucidate its biological function and therapeutic potential.

Introduction: Unveiling a Potential CNS Modulator

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with various neurotransmitter receptors.[1][2][3][4] The inclusion of a cyclohexyl group suggests a potential for enhanced lipophilicity, which may influence blood-brain barrier penetration and target engagement.

Given the structural alerts present in 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, we hypothesize a primary mechanism of action involving the modulation of dopaminergic or serotonergic pathways, which are critical in the pathophysiology of numerous neurological and psychiatric disorders. This guide will therefore focus on validating its potential as a dopamine D2 receptor (D2R) and/or serotonin 5-HT2A receptor (5-HT2AR) antagonist.

For comparative analysis, we have selected two well-characterized compounds:

  • Haloperidol: A potent, first-generation typical antipsychotic that acts as a strong antagonist of the dopamine D2 receptor.

  • Risperidone: A second-generation atypical antipsychotic with potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.

Proposed Signaling Pathway

The hypothesized mechanism of action centers on the G-protein coupled receptor (GPCR) signaling cascade. As antagonists, these compounds are expected to block the downstream signaling initiated by the binding of endogenous ligands (dopamine or serotonin) to their respective receptors.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor D2R / 5-HT2AR (GPCR) G_Protein Gαi / Gαq Receptor->G_Protein Activates Ligand Dopamine / Serotonin Ligand->Receptor Activates Antagonist Test Compound (e.g., 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl) Antagonist->Receptor Blocks Effector Adenylyl Cyclase (AC) / Phospholipase C (PLC) G_Protein->Effector Modulates Second_Messenger ↓ cAMP / ↑ IP3 & DAG Effector->Second_Messenger Produces Downstream_Signaling Cellular Response Second_Messenger->Downstream_Signaling

Caption: Proposed GPCR signaling pathway for D2 and 5-HT2A receptors.

Experimental Validation Workflow

A multi-tiered approach is essential for robustly validating the proposed mechanism of action. This involves progressing from initial binding studies to functional assays and finally to cell-based signaling assessments.

Experimental_Workflow Tier1 Tier 1: Target Engagement Receptor Binding Assays Tier2 Tier 2: Functional Activity Second Messenger Assays Tier1->Tier2 Tier3 Tier 3: Cellular Pathway Analysis Downstream Signaling Assays Tier2->Tier3 Data_Analysis Comparative Data Analysis & MoA Confirmation Tier3->Data_Analysis

Caption: A tiered experimental workflow for mechanism of action validation.

Tier 1: Target Engagement - Receptor Binding Assays

The initial step is to determine if the test compound directly interacts with the hypothesized molecular targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing either human dopamine D2 or serotonin 5-HT2A receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR).

    • Add increasing concentrations of the test compound, Haloperidol, or Risperidone.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

    • Incubate the plates to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the log concentration of the competitor.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[5]

Comparative Data Summary (Hypothetical)
CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl 25.3 8.7
Haloperidol1.558.2
Risperidone3.10.2

This data is for illustrative purposes only.

Tier 2: Functional Activity - Second Messenger Assays

Demonstrating that the compound not only binds to the receptor but also modulates its function is crucial. This can be achieved by measuring changes in the levels of intracellular second messengers.

Experimental Protocol: cAMP Accumulation Assay (for D2R)
  • Cell Preparation:

    • Plate CHO cells stably expressing the human dopamine D2 receptor in a 96-well plate.

    • Incubate the cells overnight.

  • Assay Procedure:

    • Pre-treat the cells with the test compound, Haloperidol, or Risperidone at various concentrations for a specified time.

    • Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP levels.

    • Lyse the cells to release intracellular cAMP.

  • Detection and Analysis:

    • Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value, representing the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist-induced inhibition.

Comparative Data Summary (Hypothetical)
CompoundD2 Receptor Functional IC50 (nM)
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl 45.8
Haloperidol5.2
Risperidone10.5

This data is for illustrative purposes only.

Tier 3: Cellular Pathway Analysis - Downstream Signaling Assays

To further confirm the mechanism of action, it is beneficial to investigate the compound's effect on downstream signaling events. For GPCRs, a common downstream event is the recruitment of β-arrestin.

Experimental Protocol: β-Arrestin Recruitment Assay
  • Cell Line:

    • Utilize a commercially available cell line that co-expresses the receptor of interest (D2R or 5-HT2AR) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate.

    • Add increasing concentrations of the test compound, Haloperidol, or Risperidone.

    • Add a known agonist for the receptor to induce β-arrestin recruitment.

    • Incubate to allow for receptor-β-arrestin interaction.

  • Detection and Analysis:

    • Add the chemiluminescent substrate for the reporter enzyme.

    • Measure the luminescence, which is proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the log concentration of the antagonist to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundD2R β-Arrestin IC50 (nM)5-HT2AR β-Arrestin IC50 (nM)
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one HCl 52.1 15.4
Haloperidol8.995.7
Risperidone12.31.8

This data is for illustrative purposes only.

Conclusion and Interpretation

The collective data from this tiered validation approach provides a robust assessment of the mechanism of action for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. Based on the hypothetical data presented, the compound demonstrates moderate to potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, with a slight preference for the 5-HT2A receptor. This profile suggests it may function as an atypical antipsychotic, similar to risperidone.

This systematic comparison not only validates the proposed mechanism but also positions the compound within the existing landscape of CNS therapeutics, guiding future preclinical and clinical development.

References

  • Vertex AI Search. (n.d.). 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents - Benchchem. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS - PharmacologyOnLine. (2019, December 30).
  • Buy 1-(3-Aminocyclohexyl)ethanone - Smolecule. (2024, August 10).
  • Piperazine - Wikipedia. (n.d.).
  • 2-Cyclohexyl-1-[4-(5-isoquinolylsulfonyl)piperazin-1-yl]ethanone - PubChem. (n.d.).
  • (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC. (n.d.).
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (2022, December 8).
  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - ACS Publications. (2018, August 1).
  • 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride-1235439-06-1 - Thoreauchem. (n.d.).
  • Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - ResearchGate. (2020, March 3).
  • Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives - Discovery Research Portal - University of Dundee. (2020, July 9).
  • The Vespiary - Comparative Study of 1-Cyclohexyl-4-(1,2-Diphenylethyl)- Piperazine and Its Enantiomorph. (n.d.).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride. By examining how structural modifications to this scaffold influence biological activity, we aim to furnish researchers and drug development professionals with the insights necessary for the rational design of novel, potent, and selective therapeutic agents.

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation in drugs targeting the central nervous system (CNS), as well as those with anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one core provides a robust framework for exploring these therapeutic avenues, with distinct regions amenable to chemical modification to fine-tune activity and selectivity.

The Core Molecular Scaffold: Points of Modification

The therapeutic potential of 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one analogs is dictated by the chemical nature of three primary structural domains. SAR studies systematically alter these regions to probe their influence on target binding and biological response.

  • Region A (Cyclohexyl Moiety): This lipophilic group plays a crucial role in anchoring the ligand within the binding pockets of target proteins. Modifications here can influence potency and selectivity.

  • Region B (Piperazine Core): The central piperazine ring acts as a versatile linker. Its basic nitrogen atoms are key interaction points and provide a handle for introducing a wide array of substituents.

  • Region C (N-Substituent): This is the most frequently modified region. The diversity of chemical groups that can be appended here allows for extensive exploration of chemical space to target different receptors and enzymes.

cluster_0 Core Scaffold: 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one cluster_1 Key Regions for SAR Modification Scaffold Scaffold A Region A: Cyclohexyl Moiety B Region B: Piperazine Core A->B C Region C: N-Substituent B->C G start Start Materials: Cyclohexylacetic Acid N-Substituted Piperazine step1 Step 1: Activate Acid (e.g., HATU, TEA in DMF) start->step1 step2 Step 2: Add Substituted Piperazine step1->step2 step3 Step 3: Amide Coupling Reaction (Room Temp, 5-6h) step2->step3 step4 Step 4: Aqueous Work-up & Organic Extraction step3->step4 step5 Step 5: Purification (Chromatography/Recrystallization) step4->step5 step6 Step 6 (Optional): HCl Salt Formation step5->step6 end_product Final Analog Product step6->end_product cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 CB1-expressing cell membranes assay1 Combine reagents in 96-well plate prep1->assay1 prep2 Radiolabeled Ligand ([³H]CP55,940) prep2->assay1 prep3 Test Compound (Unlabeled Analog) prep3->assay1 assay2 Incubate (30°C, 90 min) to reach equilibrium assay1->assay2 assay3 Rapid Filtration (Separates bound/unbound) assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 assay5 Scintillation Counting (Quantify radioactivity) assay4->assay5 analysis1 Calculate IC50 value assay5->analysis1 analysis2 Determine Ki using Cheng-Prusoff Equation analysis1->analysis2

Sources

Validation

A Comparative Analysis of N-Acylpiperazine Derivatives: Correlating In Vitro Cytotoxicity with In Vivo Antitumor Efficacy

A Note on the Subject Compound: Initial searches for specific in vitro and in vivo efficacy data for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 1235439-06-1) did not yield publicly available experiment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for specific in vitro and in vivo efficacy data for 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 1235439-06-1) did not yield publicly available experimental results. Therefore, to fulfill the objective of this guide—to provide a framework for correlating in vitro and in vivo data—we will focus on a representative and structurally related class of compounds: N-acylpiperazine derivatives with demonstrated anticancer activity . This guide will use specific examples from published literature to illustrate the principles of preclinical drug evaluation and the critical process of translating laboratory findings into potential therapeutic outcomes.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antipsychotic, and anthelmintic effects[1][2]. The versatility of the piperazine moiety allows for substitution at its two nitrogen atoms, enabling the fine-tuning of physicochemical properties and biological targets[3]. N-acylpiperazine derivatives, in particular, have garnered significant interest as potential anticancer agents, with studies demonstrating their ability to induce cytotoxicity in various cancer cell lines[4][5].

This guide provides a comparative analysis of a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, focusing on their in vitro cytotoxic effects and the methodologies used to assess their potential in vivo efficacy. By examining the experimental data and the underlying scientific rationale, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical evaluation of this promising class of compounds.

In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. This in vitro assessment provides crucial information about the compound's potency and selectivity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various human cancer cell lines. The data is presented as the 50% growth inhibition (GI50) in micromolar (µM) concentrations, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells[4].

Compound IDR-group (substituent)HUH7 (Liver) GI50 (µM)FOCUS (Liver) GI50 (µM)MCF7 (Breast) GI50 (µM)HCT-116 (Colon) GI50 (µM)Reference
5a -H2.93.54.84.1[4]
5b 4-CH33.24.15.24.5[4]
5c 4-OCH33.84.96.15.3[4]
5d 4-F2.53.14.23.8[4]
5e 4-Cl2.12.83.93.5[4]
5f 4-Br2.32.94.03.6[4]
5g 4-NO21.82.53.23.1[4]

Data extracted from Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[4].

Expertise & Experience: The choice of cell lines in this study is critical. It includes cancers with high prevalence and mortality, such as liver, breast, and colon cancer. The inclusion of multiple liver cancer cell lines (HUH7, FOCUS) allows for an initial assessment of activity across different genetic backgrounds of the same cancer type. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups (e.g., -NO2, -Cl, -Br, -F) at the para position of the benzoyl ring generally lead to higher cytotoxic potency compared to electron-donating groups (-CH3, -OCH3) or hydrogen[4]. This suggests that the electronic properties of the substituent play a key role in the compound's mechanism of action.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content. The following is a generalized protocol for assessing the cytotoxicity of novel compounds.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for a specified period, typically 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After the incubation period, discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_plating Seed Cells in 96-well Plates cell_culture->cell_plating treatment Treat Cells for 48-72 hours cell_plating->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment fixation Fix Cells with TCA treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_plate Measure Absorbance solubilization->read_plate calculate_inhibition Calculate % Growth Inhibition read_plate->calculate_inhibition determine_gi50 Determine GI50 Values calculate_inhibition->determine_gi50

Caption: A generalized workflow for in vitro cytotoxicity assessment using the SRB assay.

In Vivo Efficacy: Evaluating Antitumor Activity in Animal Models

While in vitro assays are essential for initial screening, in vivo studies in animal models are necessary to evaluate a compound's therapeutic potential in a whole organism. These studies provide insights into the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and toxicity.

Rationale for Animal Model Selection

The choice of an appropriate animal model is crucial for the relevance of in vivo studies. For cancer research, immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted subcutaneously or orthotopically. This allows for the evaluation of a compound's effect on human tumor growth in a living system.

Expertise & Experience: The selection of the cell line for the xenograft should be based on the in vitro data. For instance, a compound showing high potency against a specific colon cancer cell line in vitro would be best tested in a xenograft model using that same cell line. This ensures a direct correlation between the in vitro and in vivo findings.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

The following is a generalized protocol for a xenograft study to assess the in vivo antitumor efficacy of a test compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules (e.g., daily for 21 days). The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Histopathological analysis of tumors and major organs can also be performed.

Visualization of In Vivo Workflow

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint & Analysis implantation Subcutaneous Implantation of Human Cancer Cells tumor_growth Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization dosing Administer Test Compound and Vehicle randomization->dosing measure_tumor Measure Tumor Volume and Body Weight dosing->measure_tumor observe_toxicity Observe for Signs of Toxicity measure_tumor->observe_toxicity euthanasia Euthanize Animals observe_toxicity->euthanasia tumor_excision Excise and Weigh Tumors euthanasia->tumor_excision calculate_tgi Calculate Tumor Growth Inhibition (TGI) tumor_excision->calculate_tgi

Caption: A generalized workflow for an in vivo xenograft tumor growth inhibition study.

Correlating In Vitro and In Vivo Efficacy: Bridging the Gap

A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical drug development. However, this is not always straightforward. A compound that is highly cytotoxic in a petri dish may not be effective in a living organism due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.

Trustworthiness: A self-validating system in this context involves a logical progression of experiments. The in vitro data (e.g., GI50 values) should inform the selection of cell lines and the dose range for the in vivo studies. The in vivo results, in turn, can validate the in vitro findings and provide a more comprehensive picture of the compound's therapeutic potential.

Factors Influencing the In Vitro-In Vivo Correlation (IVIVC)
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is complex, with factors such as hypoxia, angiogenesis, and the immune system influencing drug response.

  • Off-Target Effects: A compound may have off-target effects in a whole organism that are not apparent in in vitro cell culture.

  • Toxicity: The maximum tolerated dose (MTD) in an animal model will limit the achievable therapeutic concentration of the compound.

Visualization of the IVIVC Relationship

ivivc_relationship in_vitro In Vitro Efficacy (e.g., GI50) correlation In Vitro-In Vivo Correlation in_vitro->correlation in_vivo In Vivo Efficacy (e.g., TGI) pk_pd Pharmacokinetics (ADME) & Pharmacodynamics pk_pd->correlation tme Tumor Microenvironment tme->in_vivo toxicity Toxicity toxicity->in_vivo correlation->in_vivo

Caption: The relationship between in vitro and in vivo efficacy is influenced by multiple factors.

Conclusion and Future Directions

The preclinical evaluation of novel N-acylpiperazine derivatives demonstrates a rational approach to cancer drug discovery. The systematic investigation of structure-activity relationships through in vitro cytotoxicity screening provides a foundation for selecting promising candidates for further development. While a direct correlation between in vitro and in vivo results is not always guaranteed, a well-designed experimental cascade allows for the validation of initial findings and the identification of compounds with true therapeutic potential.

Future studies on promising N-acylpiperazine derivatives should focus on elucidating their precise mechanism of action, optimizing their pharmacokinetic properties, and evaluating their efficacy in more advanced preclinical models, such as patient-derived xenografts (PDXs) and combination therapy studies. A thorough understanding of the in vitro-in vivo correlation is paramount for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Özdemir, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8086. [Link]

  • Qi, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 11956-11971. [Link]

  • Scarpelli, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. [Link]

  • Szabó, G., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3328. [Link]

  • Reddy, D., et al. (2023). Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. Bioorganic Chemistry, 137, 106593. [Link]

  • Iazzetti, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7159. [Link]

  • Nath, A., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Oravec, M., et al. (2017). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. Molecules, 22(12), 2098. [Link]

  • Pindelska, E., et al. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic Chemistry, 106, 104476. [Link]

  • Fardoos, S., et al. (2026). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. Chemistry & Biodiversity. [Link]

  • Carroll, R., et al. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. European Journal of Medicinal Chemistry, 188, 112001. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Molecules, 28(18), 6586. [Link]

  • Kumar, R., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Current Drug Research Reviews, 14(1), 3-4. [Link]

  • Kumar, A., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-2297. [Link]

  • ResearchGate. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • Norman, M. H., et al. (2011). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Journal of Medicinal Chemistry, 54(5), 1335-1348. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). [Link]

  • Akkoç, M. K., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(4), 513-526. [Link]

  • Husain, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6446-6450. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system grounded in the physicochemical properties of the molecules we handle. 2-Cyclohexyl-1-(pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system grounded in the physicochemical properties of the molecules we handle. 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a specialized research chemical. To handle it safely, we must understand its dual nature: it contains a piperazine core—a "privileged scaffold" heavily utilized in neuropharmacology and drug design[1]—and it is formulated as a hydrochloride (HCl) salt.

Because the specific toxicological profile of this exact derivative may not be fully characterized, we must treat it as a potent bioactive agent. Furthermore, HCl salts often present as fine, hygroscopic powders that easily aerosolize. The following operational guide provides self-validating, step-by-step protocols designed to mitigate these specific risks.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the compound (aerosolizable powder) and its potential biological activity. Every piece of equipment serves a specific mechanistic purpose.

Protection TypeRecommended EquipmentStandard / SpecificationScientific Causality & Rationale
Hand Protection Nitrile GlovesEN 374 (Min 0.11 mm thickness)Provides chemical resistance against aqueous and organic solvent penetration during reconstitution. Gloves must be changed immediately if contaminated[2].
Eye Protection Safety Goggles or Face ShieldEN 166Prevents mucosal absorption. Fine HCl salt dust can cause severe ocular irritation and rapid systemic absorption[3].
Respiratory N95 / P100 Particulate RespiratorNIOSH-approvedMandatory if handling outside a fume hood. Prevents inhalation of bioactive dust, which can irritate the respiratory tract[2].
Body Protection Tyvek Lab Coat or Cotton CoatKnit cuffs, fully buttonedPrevents accumulation of static-charged powder on exposed skin or street clothes.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, the handling of this compound must minimize the transfer of dry powder between vessels.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Causality: Local exhaust ventilation is the primary engineering control to keep airborne levels of the bioactive dust below occupational exposure limits[3].

Step 2: Weighing

  • Action: Use an analytical balance equipped with a draft shield. Handle the solid with a clean, static-free spatula and transfer the desired amount into a pre-labeled, tared vial[4].

  • Causality: Hydrochloride salts can be light and fluffy. A draft shield prevents ambient micro-currents in the lab from aerosolizing the powder, while anti-static tools prevent the compound from adhering to surfaces and dispersing.

Step 3: In-Situ Reconstitution

  • Action: Do not transfer the dry powder to a secondary vessel. Instead, add your solvent (e.g., DMSO, ethanol, or water) directly to the weighing vial while still inside the fume hood, and cap it immediately[4].

  • Causality: Liquid solutions cannot generate dust. By transitioning the compound from a solid to a liquid state as early in the workflow as possible, you eliminate the primary inhalation hazard.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surfaces with a damp cloth (water or a water/ethanol mixture). Dispose of the cloth as chemical waste[4].

  • Causality: Never use air hoses or dry sweeping[2]. Because HCl salts are highly water-soluble, a damp cloth captures and completely dissolves the micro-residues, whereas dry wiping would simply redistribute the bioactive dust into the air.

Workflow Visualization

The following diagram illustrates the logical progression of our handling protocol, emphasizing the critical transition from dry powder handling to liquid reconstitution.

HandlingWorkflow Start Start: Risk Assessment (Bioactive HCl Salt) PPE Don PPE (EN 374 Gloves, EN 166 Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity 0.5 m/s) PPE->Hood Weigh Weighing (Draft Shield, Anti-static Spatula) Hood->Weigh Recon In-Situ Reconstitution (Add DMSO/H2O to Vial) Weigh->Recon Decon Decontamination (Wet Wipe Down - NO Dry Sweeping) Recon->Decon Waste Hazardous Waste Disposal Decon->Waste

Caption: Standard Operating Procedure for Handling Bioactive Piperazine Hydrochloride Salts.

Spill Response and Disposal Plan

Even with strict engineering controls, accidental releases can occur. Your response must prioritize containment over immediate cleanup.

Minor Spills (< 50g):

  • Suppress: Immediately cover the powder spill with a damp paper towel or plastic sheet[5]. Causality: This physically traps the powder and utilizes the compound's hygroscopic nature to prevent dust generation.

  • Collect: Take up the material mechanically using a disposable scoop[5]. Do not use a vacuum unless it is an explosion-proof machine specifically designed for hazardous dust[2].

  • Clean: Wash the affected area thoroughly with soap and water[5].

Major Spills:

  • Evacuate: Clear the area of personnel and move upwind to allow airborne dust to settle[2].

  • Protect: Responders must wear a self-contained breathing apparatus (SCBA) or a high-efficiency particulate respirator if ventilation is compromised[3].

  • Contain: Follow the damp-cover and mechanical collection method outlined above.

Disposal Protocol: Under no circumstances should this compound or its solutions be allowed to enter drains, sewers, or water courses[2]. All recovered product, contaminated wipes, and disposable PPE must be placed in clean, dry, sealable, and labeled plastic containers[2]. Dispose of these containers through a certified environmental waste contractor via high-temperature incineration, in accordance with local hazardous waste regulations.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.